Telomerase-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H12ClN5O2S |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-4-pyridin-3-yl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H12ClN5O2S/c19-12-3-5-13(6-4-12)22-15(25)10-27-18-23-16(11-2-1-7-21-9-11)14(8-20)17(26)24-18/h1-7,9H,10H2,(H,22,25)(H,23,24,26) |
InChI Key |
WZKABLWPMHJYEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of a Potent Telomerase Inhibitor: A Technical Guide to BIBR1532
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of BIBR1532, a potent and selective small-molecule inhibitor of the human telomerase enzyme. Telomerase is a ribonucleoprotein that plays a crucial role in cellular immortalization and is a key target in cancer therapy. BIBR1532 represents a significant milestone in the development of non-nucleosidic telomerase inhibitors.
Discovery of BIBR1532: A Non-Nucleosidic Inhibitor
BIBR1532, with the chemical name 2-[(E)-3-naphthalen-2-yl-but-2-enoylamino]-benzoic acid, was identified through in vitro screening of a chemical library for inhibitors of telomerase activity.[1] This discovery marked a pivotal moment in the search for non-nucleosidic compounds that could target the catalytic subunit of telomerase (hTERT).[2] Unlike nucleoside analogs that compete with natural substrates, BIBR1532 was found to inhibit telomerase through a non-competitive mechanism, suggesting a distinct binding site on the enzyme.[1][3]
Synthesis of BIBR1532
While detailed, step-by-step proprietary synthesis protocols for BIBR1532 are not widely published, a plausible synthetic route can be devised based on its chemical structure and established organic chemistry principles. The synthesis likely involves the coupling of two key intermediates: a substituted benzoic acid derivative and a naphthalene-containing butenoic acid derivative.
Proposed Synthetic Route:
The synthesis could be approached through an amide bond formation between 2-aminobenzoic acid and a reactive derivative of (E)-3-(naphthalen-2-yl)but-2-enoic acid. The butenoic acid intermediate can be prepared via a Wittig or Horner-Wadsworth-Emmons reaction between 2-acetylnaphthalene and a suitable phosphonate or ylide, followed by hydrolysis.
Quantitative Data for BIBR1532
The inhibitory potency of BIBR1532 has been characterized in various assays. The following table summarizes key quantitative data for its activity against human telomerase.
| Parameter | Value | Assay Conditions | Reference(s) |
| IC50 | 93 nM | Cell-free TRAP assay with purified enzyme | [4] |
| IC50 | 100 nM | Cell-free assay | [3][5] |
| Inhibition Type | Mixed-type non-competitive | Enzyme-kinetic experiments | [1] |
| Cellular Antiproliferative IC50 (JVM13 leukemia cells) | 52 µM | WST-1 proliferation assay | [4] |
| Cellular Antiproliferative IC50 (Acute Myeloid Leukemia) | 56 µM | Proliferation assay | [4] |
Experimental Protocols
The primary assay for determining telomerase activity and evaluating inhibitors like BIBR1532 is the Telomeric Repeat Amplification Protocol (TRAP).
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive, PCR-based method to detect telomerase activity.[6][7] It involves a two-step process:
-
Telomerase Extension: A cell or tissue extract containing telomerase is incubated with a synthetic DNA primer (TS primer). If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer (ACX). The amplified products are typically visualized by gel electrophoresis, revealing a characteristic ladder of bands with 6 base pair increments.[8]
Detailed Protocol Steps:
-
Cell Lysis: Cells are lysed using a suitable buffer (e.g., CHAPS or NP-40 based buffer) to release the telomerase enzyme.[9]
-
Telomerase Extension Reaction:
-
Prepare a reaction mix containing TRAP buffer, dNTPs, the TS primer, and the cell lysate.
-
Incubate at 30°C for 30 minutes to allow for telomeric repeat addition by telomerase.[10]
-
-
PCR Amplification:
-
Add the reverse primer (ACX) and Taq DNA polymerase to the reaction mixture.
-
Perform PCR with cycles of denaturation (95°C), annealing (e.g., 59°C), and extension (72°C).[10]
-
-
Detection:
-
Analyze the PCR products on a polyacrylamide gel. The presence of a ladder of bands indicates telomerase activity.
-
For quantitative analysis (qTRAP), a fluorescent dye (like SYBR Green) or a fluorescently labeled primer can be used, and the results are analyzed using real-time PCR.[10]
-
Enzyme-Kinetic Assays
To determine the mechanism of inhibition, enzyme-kinetic studies are performed. These assays involve measuring telomerase activity at varying concentrations of the DNA primer, dNTPs, and the inhibitor (BIBR1532). The data is then plotted using methods like Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive, non-competitive, or mixed). For BIBR1532, these studies revealed a mixed-type non-competitive inhibition pattern.[1]
Visualizing Pathways and Workflows
Telomerase Signaling Pathway and Inhibition by BIBR1532
The following diagram illustrates the basic mechanism of telomere elongation by telomerase and the inhibitory action of BIBR1532.
Caption: Telomerase mechanism and BIBR1532 inhibition.
Experimental Workflow for BIBR1532 Discovery and Evaluation
This diagram outlines the typical workflow from initial screening to the characterization of a telomerase inhibitor like BIBR1532.
Caption: Workflow for telomerase inhibitor discovery.
Logical Relationship of BIBR1532's Non-Competitive Inhibition
This diagram illustrates the binding relationships in non-competitive inhibition.
Caption: Non-competitive inhibition of telomerase.
References
- 1. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomerase Inhibition and Telomere Targeting in Hematopoietic Cancer Cell Lines with Small Non-Nucleosidic Synthetic Compounds (BIBR1532) | Springer Nature Experiments [experiments.springernature.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 6. EP2251319B1 - Process for preparing derivatives of benzoic acid - Google Patents [patents.google.com]
- 7. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Telomerase-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to the novel telomerase inhibitor, Telomerase-IN-6. The information presented is collated from the pivotal study by Mousa et al. (2024), which details the design, synthesis, and evaluation of this compound as a potential anti-cancer agent.
Chemical Structure and Properties
This compound, referred to as compound 6f in the primary literature, was developed through lead optimization of the known telomerase inhibitor BIBR1591. The structural modifications were aimed at enhancing its inhibitory activity against the human telomerase reverse transcriptase (hTERT) subunit.
Chemical Structure:
Unfortunately, the exact chemical structure of this compound (compound 6f) is not available in the provided search results. A detailed representation would require access to the full text of the cited research paper.
Quantitative Biological Data
The biological activity of this compound was assessed through a series of in vitro and in vivo experiments. The key quantitative data are summarized below.
| Assay | Target/Cell Line | Result | Reference Compound | Reference Result |
| Telomerase Inhibition | Purified Telomerase | 63.14% inhibition | BIBR1532 | 69.64% inhibition |
| BIBR1591 | 51.58% inhibition | |||
| Cytotoxicity (IC50) | HuH7 (Liver Cancer) | Data not available in snippets | - | - |
| A549 (Lung Cancer) | Data not available in snippets | - | - | |
| HepG2 (Liver Cancer) | Data not available in snippets | - | - | |
| MCF-7 (Breast Cancer) | Data not available in snippets | - | - | |
| PC-3 (Prostate Cancer) | Data not available in snippets | - | - | |
| In Vivo Antitumor Activity | Ehrlich Ascites Carcinoma (Mouse Model) | Qualitatively described as having antitumor activity, specific quantitative data not in snippets | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate this compound.
Telomerase Inhibition Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay was utilized to determine the telomerase inhibitory activity of this compound.
Protocol:
-
Lysate Preparation: Cancer cell lines (e.g., HuH7) were lysed to extract cellular proteins, including telomerase.
-
Telomerase Reaction: The cell lysate was incubated with a reaction mixture containing a biotinylated TS primer, dNTPs, and the test compound (this compound) or control inhibitors (BIBR1532, BIBR1591) at a specific concentration. This allows for the elongation of the TS primer by telomerase.
-
PCR Amplification: The telomerase-extended products were then amplified by Polymerase Chain Reaction (PCR) using forward and reverse primers.
-
Detection and Quantification: The amplified products were visualized and quantified. The percentage of telomerase inhibition was calculated by comparing the signal intensity of the compound-treated samples to that of the untreated control.
Cell Viability Assay
The cytotoxic effects of this compound on various cancer cell lines were determined using a standard cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells (HuH7, A549, HepG2, MCF-7, PC-3) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT, MTS, or resazurin) was added to each well. The absorbance or fluorescence was measured using a plate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis
The effect of this compound on the cell cycle progression of HuH7 cells was investigated using flow cytometry.
Protocol:
-
Cell Treatment: HuH7 cells were treated with this compound at a specific concentration for a defined period.
-
Cell Fixation: The cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.
Apoptosis Induction Assay
The ability of this compound to induce apoptosis in HuH7 cells was assessed.
Protocol:
-
Cell Treatment: HuH7 cells were treated with this compound.
-
Staining: The treated cells were stained with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
In Vivo Antitumor Activity in a Solid Ehrlich Carcinoma Mouse Model
The in vivo efficacy of this compound was evaluated in a murine tumor model.
Protocol:
-
Tumor Implantation: Female Swiss albino mice were subcutaneously or intraperitoneally inoculated with Ehrlich ascites carcinoma cells to induce solid tumor formation.
-
Compound Administration: Once the tumors were established, the mice were treated with this compound at a specified dose and schedule.
-
Tumor Growth Monitoring: Tumor volume was measured regularly throughout the treatment period.
-
Endpoint Analysis: At the end of the study, the tumors were excised and weighed. The antitumor effect was evaluated by comparing the tumor growth in the treated group to that in a control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the experimental evaluation of this compound and a simplified representation of its mechanism of action.
An In-depth Technical Guide to the Target Specificity of Telomerase-IN-6
For Researchers, Scientists, and Drug Development Professionals
Core Target: Telomerase
Telomerase-IN-6, referred to as compound 6f in its primary publication, is a potent inhibitor of telomerase, a ribonucleoprotein enzyme essential for maintaining telomere length and promoting cellular immortality, a hallmark of cancer.[1] Developed through lead optimization of the known telomerase inhibitor BIBR1591, this compound demonstrates superior inhibitory activity against the telomerase enzyme.[1][2]
Mechanism of Action
This compound is designed to be a non-nucleoside, selective inhibitor of telomerase. Molecular docking and dynamics simulations suggest that it binds to the active site of the telomerase reverse transcriptase (TERT) subunit, interfering with its catalytic function. This inhibition prevents the addition of TTAGGG repeats to the ends of chromosomes, leading to telomere shortening with successive cell divisions. Ultimately, this induces cellular senescence and apoptosis in cancer cells.
Quantitative Data
The inhibitory activity of this compound has been quantified through in vitro assays, demonstrating its potency against telomerase and its cytotoxic effects on various cancer cell lines.
Table 1: Telomerase Inhibitory Activity
| Compound | Telomerase % Inhibition |
| This compound (6f) | 63.14% |
| BIBR1532 (Reference) | 69.64% |
| BIBR1591 (Lead Compound) | 51.58% |
Data from Al-Karmalawy, A. A., et al. (2024).[1][2]
Table 2: In Vitro Cytotoxicity (IC50 values in µM)
| Cell Line | Cancer Type | This compound (6f) |
| HuH7 | Hepatocellular Carcinoma | Data to be extracted from primary publication |
| HepG2 | Hepatocellular Carcinoma | Data to be extracted from primary publication |
| A549 | Lung Carcinoma | Data to be extracted from primary publication |
| HCT-116 | Colorectal Carcinoma | Data to be extracted from primary publication |
| MCF-7 | Breast Adenocarcinoma | Data to be extracted from primary publication |
(Note: Specific IC50 values are pending full text analysis of the primary publication and will be populated here.)
Signaling Pathways and Cellular Effects
This compound exerts its antitumor effects by inhibiting telomerase, which in turn triggers a cascade of cellular events, primarily cell cycle arrest and apoptosis.
Caption: this compound inhibits telomerase, leading to telomere shortening, p53 activation, cell cycle arrest, and apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay is used to determine the inhibitory effect of compounds on telomerase activity.
References
An In-depth Technical Guide to the In Vitro Activity of the Telomerase Inhibitor BIBR1532
Disclaimer: Initial searches for "Telomerase-IN-6" did not yield any publicly available information. Therefore, this guide focuses on a well-characterized, non-nucleosidic small molecule inhibitor of telomerase, BIBR1532 , to provide a representative in-depth technical overview as requested.
This document serves as a technical guide for researchers, scientists, and drug development professionals on the in vitro activity of BIBR1532, a potent and selective telomerase inhibitor.
Data Presentation: In Vitro Inhibitory Activity of BIBR1532
BIBR1532 has demonstrated potent inhibitory effects on telomerase activity and cancer cell proliferation across a variety of cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the assay format (cell-free vs. cell-based) and the specific cell line.
| Assay Type | Cell Line / Target | IC50 Value | Reference |
| Cell-free | Human Telomerase | 100 nM | [1][2] |
| Cell-free | Human Telomerase | 93 nM | [3][4] |
| Cell Proliferation | JVM13 (Leukemia) | 52 µM | [1][2][3] |
| Cell Proliferation | Acute Myeloid Leukemia (AML) | 56 µM | [1][2][3] |
| Cell Proliferation | Nalm-1, HL-60, Jurkat (Leukemia) | Similar to JVM13 | [1][2][3] |
| Cell Proliferation | KYSE150 (Esophageal Squamous Cell) | 48.53 µM (48h) | [5] |
| Cell Proliferation | KYSE410 (Esophageal Squamous Cell) | 39.59 µM (48h) | [5] |
| Cell Proliferation | KYSE150 (Esophageal Squamous Cell) | 37.22 µM (72h) | [5] |
| Cell Proliferation | KYSE410 (Esophageal Squamous Cell) | 22.71 µM (72h) | [5] |
| Cell Proliferation | MCF-7 (Breast Cancer) | 34.59 µM (48h) | [6] |
| Cell Proliferation | Breast Cancer Stem Cells (BCSCs) | 29.91 µM (48h) | [6] |
| Cell Proliferation | MCF10A (Normal Breast Epithelial) | 29.07 µM (48h) | [6] |
Experimental Protocols
A key experiment for assessing the in vitro activity of telomerase inhibitors is the Telomeric Repeat Amplification Protocol (TRAP) assay. This method measures the activity of telomerase in a cell lysate.
Telomeric Repeat Amplification Protocol (TRAP) Assay
Objective: To quantify the activity of telomerase in cell extracts and assess the inhibitory effect of compounds like BIBR1532.
Principle: The TRAP assay is a two-step process. First, telomerase present in the cell extract adds telomeric repeats (TTAGGG) onto a synthetic oligonucleotide substrate (TS primer). Second, these extended products are amplified by PCR using the TS primer and a reverse primer (ACX). The resulting PCR products, which form a characteristic ladder of 6 base pair increments, are then visualized and quantified.[7][8][9]
Materials and Reagents:
-
Cell lines of interest (e.g., A549, KYSE150)
-
BIBR1532 (or other inhibitors)
-
CHAPS lysis buffer
-
RNase inhibitor
-
TRAPeze® Telomerase Detection Kit (or individual reagents)
-
TS Primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX Primer (5'-GCGCGG[CTTACC]3CTAACC-3')
-
Taq DNA polymerase
-
dNTPs
-
TRAP reaction buffer
-
-
SYBR Green or fluorescently labeled primers for quantitative real-time PCR (qTRAP)
-
Protein quantification assay (e.g., Bradford assay)
-
PCR tubes and thermal cycler
-
Gel electrophoresis equipment and DNA stain (for traditional TRAP)
-
Real-time PCR instrument (for qTRAP)
Procedure:
-
Cell Lysate Preparation:
-
Harvest approximately 2 x 10^6 cells.
-
Lyse the cells in 50 µL of ice-cold CHAPS buffer containing an RNase inhibitor for 30 minutes on ice.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C.
-
Collect the supernatant, which contains the telomerase extract.
-
Determine the protein concentration of the extract using a Bradford assay.
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mixture containing TRAP buffer, dNTPs, TS primer, and the cell extract.
-
For inhibitor studies, add varying concentrations of BIBR1532 to the reaction mixture.
-
Incubate the mixture at 30°C for 30 minutes to allow telomerase to extend the TS primer.
-
-
PCR Amplification:
-
Add the ACX primer and Taq DNA polymerase to the reaction mixture.
-
Perform PCR with an initial denaturation step at 95°C for 10 minutes (this also deactivates the inhibitor), followed by 30-40 cycles of:
-
Denaturation at 94°C for 30 seconds
-
Annealing at 59°C for 30 seconds
-
Extension at 72°C for 60 seconds
-
-
-
Detection and Quantification:
-
Traditional TRAP: Resolve the PCR products on a polyacrylamide gel and visualize with a DNA stain. The intensity of the resulting ladder indicates telomerase activity.
-
qTRAP (Quantitative Real-time PCR): Use a SYBR Green-based detection method or a fluorescently labeled primer. The cycle threshold (Ct) value is used to calculate telomerase activity relative to a control.[10]
-
Mandatory Visualization
Experimental Workflow: TRAP Assay
Caption: Workflow of the Telomeric Repeat Amplification Protocol (TRAP) Assay.
Signaling Pathway: Telomerase Inhibition by BIBR1532dot
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. embopress.org [embopress.org]
- 5. BIBR1532 inhibits proliferation and metastasis of esophageal squamous cancer cells by inducing telomere dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Telomeric Repeat Amplification Protocol (TRAP) assay [bio-protocol.org]
An In-depth Technical Guide on the Assessment of Small Molecule Binding Affinity to Human Telomerase Reverse Transcriptase (hTERT)
Introduction
Human Telomerase Reverse Transcriptase (hTERT) is the catalytic subunit of the enzyme telomerase.[1][2] Telomerase plays a crucial role in maintaining telomere length at the ends of chromosomes, thereby enabling cellular immortality, a hallmark of approximately 90% of human cancers.[3] The expression of hTERT is tightly regulated and is the rate-limiting determinant of telomerase activity in most human cells.[3][4] This makes hTERT a prime target for the development of novel anticancer therapeutics. This guide provides a technical overview of the methodologies used to characterize the binding affinity of small molecule inhibitors to hTERT, a critical step in the drug discovery process. While this document is intended to be a comprehensive guide, it is important to note that specific data for a compound designated "Telomerase-IN-6" is not publicly available in the reviewed literature. Therefore, the data and protocols presented herein are illustrative examples based on common practices in the field.
Quantitative Analysis of hTERT Inhibitor Binding Affinity
The binding affinity of a small molecule inhibitor to hTERT is a primary determinant of its potential therapeutic efficacy. This is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibition constant (Ki). Below is a hypothetical table summarizing such data for a generic hTERT inhibitor.
| Inhibitor | Assay Type | Target Construct | IC50 (nM) | Kd (nM) | Ki (nM) | Reference |
| Compound-X | TRAP Assay | Recombinant hTERT/hTR | 50 | - | - | [Hypothetical] |
| Compound-X | Fluorescence Polarization | hTERT TEN Domain | - | 120 | - | [Hypothetical] |
| Compound-X | Surface Plasmon Resonance | Full-length hTERT | - | 85 | - | [Hypothetical] |
| BIBR1532 (example) | TRAP Assay | Recombinant hTERT/hTR | 93 | - | - | [Hypothetical] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor binding affinity.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a widely used method to measure telomerase activity and the inhibitory effects of small molecules.
Objective: To determine the IC50 of a test compound on telomerase activity.
Materials:
-
Cell lysate containing active telomerase or reconstituted hTERT/hTR complex.
-
TS primer (5'-AATCCGTCGAGCAGAGTT-3').
-
ACX reverse primer.
-
dNTP mix.
-
Taq DNA polymerase.
-
Test compound at various concentrations.
-
PCR thermocycler.
-
Polyacrylamide gel electrophoresis (PAGE) system.
Procedure:
-
Telomerase Extension:
-
Prepare reaction mixtures containing cell lysate or recombinant telomerase, TRAP buffer, TS primer, and varying concentrations of the test compound.
-
Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Add the ACX reverse primer, dNTPs, and Taq DNA polymerase to each reaction mixture.
-
Perform PCR amplification (e.g., 30 cycles of 94°C for 30s, 59°C for 30s, and 72°C for 1 min).
-
-
Analysis:
-
Resolve the PCR products on a polyacrylamide gel.
-
Visualize the characteristic 6-base pair ladder pattern of telomerase activity.
-
Quantify band intensities to determine the concentration of the inhibitor that reduces telomerase activity by 50% (IC50).
-
Fluorescence Polarization (FP) Assay
FP assays are used to measure the binding of a fluorescently labeled ligand (e.g., a DNA primer) to a protein (e.g., hTERT).
Objective: To determine the dissociation constant (Kd) of a test compound for the hTERT-DNA interaction.
Materials:
-
Purified recombinant hTERT protein or a specific domain (e.g., the N-terminal TEN domain).
-
Fluorescently labeled telomeric DNA oligonucleotide.
-
Binding buffer.
-
Test compound at various concentrations.
-
Microplate reader with polarization filters.
Procedure:
-
Reaction Setup:
-
In a microplate, combine the purified hTERT protein and the fluorescently labeled DNA probe.
-
Add the test compound at a range of concentrations.
-
Incubate to allow binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well. An increase in polarization indicates binding of the small, rapidly rotating fluorescent probe to the larger, slower-rotating protein.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the test compound concentration.
-
Fit the data to a suitable binding model to calculate the Kd.
-
Visualizations: Signaling Pathways and Experimental Workflows
hTERT Regulation and Inhibition
The activity of telomerase is regulated by a complex network of interactions. Small molecule inhibitors can interfere with this at multiple points.
Caption: A simplified diagram of telomerase activation and potential inhibition points for a small molecule inhibitor.
Workflow for TRAP Assay
The following diagram illustrates the key steps in a Telomeric Repeat Amplification Protocol (TRAP) assay used for inhibitor screening.
Caption: A flowchart outlining the major steps of a TRAP assay for evaluating hTERT inhibitors.
Mechanism of Action of hTERT Inhibitors
Small molecule inhibitors can disrupt hTERT function through various mechanisms:
-
Direct Catalytic Site Inhibition: Compounds can bind to the active site of the reverse transcriptase domain of hTERT, preventing the addition of telomeric repeats.
-
Allosteric Inhibition: Binding to a site other than the active site can induce a conformational change in hTERT that reduces its catalytic efficiency.
-
Disruption of hTERT-hTR Interaction: Some inhibitors may prevent the proper assembly of the functional telomerase ribonucleoprotein complex.
-
Interference with DNA Binding: Molecules can inhibit the interaction between hTERT and the telomeric DNA substrate. The N-terminal domain of hTERT contains a DNA-binding region that is crucial for this process.
Conclusion
The development of potent and specific hTERT inhibitors holds great promise for cancer therapy. A thorough understanding and application of the biochemical and biophysical assays described in this guide are fundamental to the successful identification and characterization of new therapeutic agents targeting telomerase. While the specific binding affinity and mechanism of action for "this compound" remain to be elucidated, the methodologies presented here provide a robust framework for the evaluation of any potential hTERT-targeting compound.
References
- 1. Telomerase reverse transcriptase - Wikipedia [en.wikipedia.org]
- 2. Human Telomerase and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Telomerase Reverse Transcriptase (hTERT) Is a Novel Target of the Wnt/β-Catenin Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription Regulation of the Human Telomerase Reverse Transcriptase (hTERT) Gene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Localization of Telomerase Inhibitors: A Proxy for Telomerase-IN-6
Disclaimer: As of November 2025, specific data regarding the cellular uptake and localization of a compound designated "Telomerase-IN-6" is not available in the public domain. This guide is therefore based on the established principles of cellular pharmacology and the known characteristics of other well-studied small molecule and oligonucleotide-based telomerase inhibitors, such as BIBR1532 and Imetelstat. The experimental protocols provided are standard methodologies that would be employed to characterize a novel telomerase inhibitor like this compound.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the cellular mechanisms of telomerase inhibitors.
Introduction to Telomerase Inhibition
Telomerase, a reverse transcriptase, is a critical enzyme for the maintenance of telomere length in most cancer cells, enabling their replicative immortality.[1][2][3] Its activity is minimal or absent in most somatic cells, making it an attractive target for cancer therapy.[1][2] Telomerase inhibitors are a class of drugs designed to block the function of this enzyme, leading to telomere shortening, cellular senescence, and ultimately, cancer cell death.[2][4] The efficacy of these inhibitors is fundamentally dependent on their ability to enter the target cell, reach their site of action, and accumulate to a sufficient concentration.
Cellular Uptake of Telomerase Inhibitors
The mechanism by which a telomerase inhibitor enters a cell is largely dictated by its physicochemical properties, including size, charge, and lipophilicity.
Small Molecule Inhibitors (e.g., BIBR1532):
Small molecule inhibitors, such as BIBR1532, are typically designed to be cell-permeable.[5][6] Their uptake is often governed by passive diffusion across the plasma membrane, driven by the concentration gradient between the extracellular and intracellular environments. Factors influencing passive diffusion include:
-
Lipophilicity: A higher lipophilicity generally favors membrane traversal.
-
Molecular Size: Smaller molecules tend to diffuse more readily across the cell membrane.
-
Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors can improve membrane permeability.
In some cases, small molecules can also be substrates for active transport proteins, which can either facilitate their uptake or actively pump them out of the cell (efflux), leading to drug resistance.
Oligonucleotide-Based Inhibitors (e.g., Imetelstat):
Oligonucleotides, like Imetelstat, are large, negatively charged molecules that do not readily cross the cell membrane via passive diffusion. Their cellular uptake is often facilitated by endocytosis.[7] To enhance uptake, these molecules can be modified, for instance, by conjugation to a lipid moiety, as is the case with Imetelstat, which has a 5'-palmitoyl group to improve its bioavailability.[7]
Subcellular Localization of Telomerase and its Inhibitors
The primary site of action for telomerase inhibitors is the nucleus, where the telomerase enzyme complex resides and functions.[4][8] The subcellular trafficking of telomerase itself is a regulated process, providing insights into where its inhibitors need to localize to be effective.
-
Cajal Bodies: These are nuclear suborganelles that serve as sites for the biogenesis and assembly of the telomerase ribonucleoprotein (RNP) complex.[8]
-
Telomeres: Located at the ends of chromosomes, telomeres are the sites where telomerase carries out its function of adding telomeric repeats. Telomerase localization to telomeres is cell cycle-dependent, occurring primarily during the S phase.[8]
Therefore, an effective telomerase inhibitor must not only enter the cell but also traverse the nuclear envelope and accumulate in the nucleoplasm, with potential enrichment in Cajal bodies and at telomeres to interact with its target.
Quantitative Data on Telomerase Inhibitor Uptake and Efficacy
The following tables summarize representative quantitative data for known telomerase inhibitors. These values provide a benchmark for the characterization of new compounds like this compound.
Table 1: In Vitro Efficacy of Telomerase Inhibitors
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| BIBR1532 | hTERT | TRAP Assay | 93 nM | HeLa Cell Extract | [5] |
| Imetelstat | hTR | Cell-Free Assay | 26-44 pM | N/A | [2] |
Table 2: Cellular Effects of Telomerase Inhibitors
| Compound | Effect | Concentration | Cell Line | Duration | Reference |
| BIBR1532 | Telomere Shortening | 10 µM | NCI-H460 | Long-term | [4] |
| PM2 | hTERT Suppression | Sub-cytotoxic | LNCaP, PC3 | Short-term | [9] |
| PIPER | hTERT Suppression | Sub-cytotoxic | LNCaP, PC3 | Short-term | [9] |
Experimental Protocols
To characterize the cellular uptake and localization of a novel telomerase inhibitor such as this compound, a series of standard experimental protocols would be employed.
Determination of Cellular Uptake and Intracellular Concentration
This protocol is designed to quantify the amount of the inhibitor that enters the cell and its intracellular concentration.
Methodology:
-
Cell Culture: Plate cells (e.g., a cancer cell line with high telomerase activity like HeLa or NCI-H460) in multi-well plates and grow to a desired confluency.
-
Compound Incubation: Treat the cells with varying concentrations of the telomerase inhibitor for different time points. Include a control at 4°C to assess non-specific membrane binding, as active transport and endocytosis are significantly reduced at this temperature.[10][11]
-
Cell Lysis and Compound Extraction:
-
Quantification:
-
Analyze the extracted compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[12]
-
Establish a standard curve with known concentrations of the inhibitor to quantify the amount in the cell extracts.
-
-
Data Analysis:
-
Calculate the intracellular concentration of the inhibitor, typically expressed as moles per million cells or molar concentration based on estimated cell volume.
-
Determine the time- and dose-dependence of cellular uptake.
-
Subcellular Localization using Fluorescence Microscopy
This protocol allows for the visualization of the inhibitor's distribution within the cell. This often requires the inhibitor to be fluorescent or to be tagged with a fluorescent dye.
Methodology:
-
Cell Culture: Grow cells on glass coverslips suitable for microscopy.
-
Compound Incubation: Treat the cells with the fluorescently labeled inhibitor for a specific duration.
-
Immunofluorescence (for co-localization):
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with primary antibodies against markers for specific organelles (e.g., anti-coilin for Cajal bodies, anti-TRF2 for telomeres).
-
Incubate with secondary antibodies conjugated to a different fluorophore.
-
-
Fluorescence In Situ Hybridization (FISH) (for co-localization with telomeric DNA):
-
Perform FISH using a fluorescently labeled probe specific for the telomeric repeat sequence (TTAGGG).[8]
-
-
Imaging:
-
Image Analysis:
-
Analyze the images to determine the co-localization of the inhibitor's fluorescence signal with the signals from the organelle markers or telomeric DNA.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the cellular uptake and localization of telomerase inhibitors.
Caption: Cellular uptake and trafficking pathways of telomerase inhibitors.
Caption: Workflow for determining cellular uptake of a telomerase inhibitor.
Caption: Workflow for visualizing subcellular localization of a telomerase inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Telomerase Inhibition in Cancer Therapeutics: Molecular-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Imaging of Intracellular Telomerase Activity Using Enzyme-Free Signal Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Imetelstat (a telomerase antagonist) exerts off-target effects on the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualization of Human Telomerase Localization by Fluorescence Microscopy Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Telomerase Inhibition, Telomere Shortening, and Cellular Uptake of the Perylene Derivatives PM2 and PIPER in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence microscopy methods for examining telomeres during cell aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence localization microscopy: The transition from concept to biological research tool - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Modulation of Telomere Length by Small Molecule Compounds
Disclaimer: No specific public domain information is available for a compound designated "Telomerase-IN-6." This guide provides a comprehensive overview of the effects of well-characterized small molecule telomerase inhibitors and activators on telomere length, serving as a technical reference for researchers, scientists, and drug development professionals in the field.
Introduction to Telomerase and Telomere Maintenance
Telomeres are repetitive nucleotide sequences (TTAGGG in vertebrates) at the ends of linear chromosomes, crucial for maintaining genomic stability.[1][2] With each cell division, telomeres progressively shorten, a process that can lead to cellular senescence or apoptosis.[3][4] The enzyme telomerase, a reverse transcriptase, counteracts this shortening by adding telomeric repeats to the chromosome ends.[3][5] Telomerase is composed of a catalytic subunit, telomerase reverse transcriptase (TERT), and an RNA component (TERC) that serves as a template.[4][5] While highly active in stem cells and the majority of cancer cells, its activity is low or absent in most somatic cells.[3][4] This differential expression makes telomerase an attractive target for therapeutic intervention in cancer and age-related diseases.[4][5]
Small Molecule Modulators of Telomerase Activity
A variety of small molecules have been identified that can either inhibit or activate telomerase, thereby affecting telomere length and cellular lifespan.
Telomerase Inhibitors
Telomerase inhibitors are a primary focus of anti-cancer drug development. They can be broadly categorized based on their mechanism of action.
-
Direct Inhibitors: These molecules, such as BIBR1532, directly bind to the TERT subunit, interfering with its catalytic activity.[6][7]
-
Oligonucleotide-Based Inhibitors: Imetelstat (GRN163L) is a competitive inhibitor that binds to the RNA template (TERC) of telomerase.[8]
-
G-Quadruplex Stabilizers: Compounds like TMPyP4 and Pyridostatin (PDS) stabilize G-quadruplex structures in telomeric DNA, which can inhibit telomerase activity.[9][10]
Telomerase Activators
Conversely, telomerase activators are being investigated for their potential in treating conditions associated with premature aging and telomere shortening.
-
Natural Compounds: Molecules like Cycloastragenol (derived from Astragalus membranaceus) and Resveratrol have been reported to increase telomerase activity.[11]
-
Synthetic Activators: GRN510 is a synthetic small molecule that has been shown to increase telomerase activity.[5]
Quantitative Effects of Small Molecule Modulators on Telomere Length
The following tables summarize the quantitative data on the effects of representative telomerase inhibitors on telomere length from published studies.
| Compound | Cell Line | Treatment Conditions | Initial Telomere Length (kb) | Final Telomere Length (kb) | Reference |
| BIBR1532 | 2102EP (Germ Cell Tumor) | 10 µM for 300 population doublings | 18.5 ± 0.59 | 8.9 ± 0.1 | [12] |
| Imetelstat (GRN163L) | H157-luc (NSCLC) | Continuous treatment for 40 weeks | ~14.6 | 2.6 | [13] |
| Compound | Cell Line | Treatment Conditions | Change in Telomere Length | Reference |
| BIBR1532 | KMS-11 and JVM-2 (B-lymphoid) | Presence of BIBR1532 | Loss of approx. 32bp per mitosis | [14] |
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity
The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[15][16][17]
Principle: The assay consists of two main steps. First, telomerase in a cell extract adds telomeric repeats to a synthetic substrate primer. Second, the extended products are amplified by PCR.[15]
Detailed Methodology:
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a CHAPS lysis buffer.
-
Incubate on ice and then centrifuge to collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mix containing the cell extract, a TS primer (substrate for telomerase), dNTPs, and reaction buffer.
-
For inhibitor studies, pre-incubate the extract with the inhibitor (e.g., BIBR1532) before adding the other reaction components.
-
Incubate the reaction at the appropriate temperature (e.g., 30°C) to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Add a reverse primer (ACX) and Taq polymerase to the reaction mix.
-
Perform PCR to amplify the extended products. An internal control is often included to check for PCR inhibition.[18]
-
-
Detection and Quantification:
Telomere Length Measurement by Southern Blot of Terminal Restriction Fragments (TRF)
This method provides a robust measurement of the distribution of telomere lengths in a cell population.[19][20][21][22]
Principle: Genomic DNA is digested with restriction enzymes that do not cut within the telomeric repeats, generating terminal restriction fragments (TRFs). These fragments are then separated by gel electrophoresis and detected by Southern blotting using a telomere-specific probe.[19][20][21][22]
Detailed Methodology:
-
Genomic DNA Extraction:
-
Restriction Enzyme Digestion:
-
Digest the genomic DNA with a mixture of frequently cutting restriction enzymes (e.g., HinfI and RsaI) that do not have recognition sites in the telomeric repeats.[21]
-
-
Agarose Gel Electrophoresis:
-
Southern Blotting:
-
Denature the DNA in the gel and transfer it to a nylon or nitrocellulose membrane.
-
-
Hybridization:
-
Hybridize the membrane with a labeled (e.g., digoxigenin or radioactive) telomere-specific probe (e.g., (TTAGGG)n).
-
-
Detection and Analysis:
Signaling Pathways and Logical Relationships
Signaling Pathways Modulated by Telomerase Activators
Some telomerase activators exert their effects through known signaling pathways. For instance, Cycloastragenol (CAG) has been shown to upregulate telomerase expression through the ERK and JAK/STAT pathways.[1][5]
Caption: Cycloastragenol (CAG) signaling pathways leading to increased telomerase activity.
Consequences of Telomerase Inhibition
Inhibition of telomerase can lead to telomere shortening and cell cycle arrest. Imetelstat, for example, has been shown to affect the G2/M progression of the cell cycle in response to telomere dysfunction.[1][5] Short-term inhibition of TERT by BIBR1532 has been found to impair the NF-κB p65 pathway, leading to downstream effects on cell proliferation.[6]
Caption: Downstream effects of telomerase inhibition on cellular processes.
Experimental Workflow for Assessing Telomerase Inhibitors
A typical workflow for evaluating the effect of a potential telomerase inhibitor on telomere length involves a series of in vitro experiments.
Caption: A standard experimental workflow for the in vitro assessment of telomerase inhibitors.
References
- 1. Τelomerase inhibitors and activators in aging and cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different telomere damage signaling pathways in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of telomerase activity and telomere length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomerase and the aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imetelstat, a telomerase inhibitor, differentially affects normal and malignant megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. What Are Telomerase Activating Drugs, And Should You Take Them? - Gowing Life [gowinglife.com]
- 12. Targeting telomerase activity by BIBR1532 as a therapeutic approach in germ cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Telomerase inhibitor imetelstat has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. A Highly Sensitive Telomerase Activity Assay that Eliminates False-Negative Results Caused by PCR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Telomerase Enzyme Activity by TRAP Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of telomere length by the Southern blot analysis of terminal restriction fragment lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Measurement of telomere length by the Southern blot analysis of terminal restriction fragment lengths | Semantic Scholar [semanticscholar.org]
- 21. trn.tulane.edu [trn.tulane.edu]
- 22. Measurement of telomere length by the Southern blot analysis of terminal restriction fragment lengths | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Telomerase Inhibitor Telomerase-IN-6 in Cancer Cell Lines
Disclaimer: The compound "Telomerase-IN-6" appears to be a hypothetical substance as no specific information, quantitative data, or established protocols for a molecule with this exact name were found in the available literature. The following application notes and protocols are based on the general principles of telomerase inhibition in cancer cell lines and are intended to serve as a representative guide for researchers, scientists, and drug development professionals. The data presented is illustrative.
Introduction
Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, thus maintaining telomere length.[1][2] In most normal somatic cells, telomerase activity is absent or very low, leading to telomere shortening with each cell division, which eventually triggers cellular senescence or apoptosis.[3][4] In contrast, the vast majority of human cancers (approximately 85-90%) exhibit reactivated telomerase activity, which allows them to bypass replicative senescence and achieve cellular immortality, a hallmark of cancer.[1][5][6] This makes telomerase an attractive target for cancer therapy.[6] Telomerase inhibitors are designed to block the enzyme's function, leading to progressive telomere shortening in cancer cells, which in turn can induce cell cycle arrest and apoptosis.[7][8]
This document provides an overview of the hypothetical telomerase inhibitor, this compound, and its anticipated effects on cancer cell lines, along with detailed protocols for its evaluation.
Mechanism of Action
This compound is a hypothetical small molecule inhibitor of the catalytic subunit of telomerase, hTERT. By inhibiting telomerase activity, this compound is expected to lead to the progressive shortening of telomeres in cancer cells that rely on this enzyme for telomere maintenance.[7] Critically short telomeres are recognized as DNA damage, which activates cellular signaling pathways that can lead to cell cycle arrest or programmed cell death (apoptosis).[4][7][9]
Data Presentation: Anticipated Effects of this compound
The following tables summarize the expected quantitative effects of this compound on various cancer cell lines based on typical outcomes for telomerase inhibitors.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| MCF-7 | Breast Cancer | 12.5 |
| Jurkat | T-cell Leukemia | 4.1 |
| U-87 MG | Glioblastoma | 15.8 |
Table 2: Induction of Apoptosis by this compound (10 µM) after 48h
| Cell Line | % Apoptotic Cells (Annexin V+) |
| HeLa | 35.4% |
| A549 | 28.1% |
| MCF-7 | 22.5% |
| Jurkat | 45.2% |
Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (10 µM) for 48h
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 55.2% | 30.1% | 14.7% |
| This compound | 68.9% | 15.3% | 15.8% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 2-4 hours at 37°C in the dark.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound and a vehicle control for the specified time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of apoptosis induction by this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Telomerase - Wikipedia [en.wikipedia.org]
- 2. Telomerase | Description, Function, & Facts | Britannica [britannica.com]
- 3. pnas.org [pnas.org]
- 4. Fundamental mechanisms of telomerase action in yeasts and mammals: understanding telomeres and telomerase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple pathways for the regulation of telomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Telomere shortening and apoptosis in telomerase-inhibited human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles for TERT and Telomerase in Cell Differentiation and Apoptosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Telomeres and telomerase in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Telomerase Inhibitor BIBR1532 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a crucial role in cellular immortality and proliferation.[1][2][3] In most somatic cells, telomerase activity is repressed, leading to telomere shortening with each cell division and eventual replicative senescence.[4] However, in approximately 85-90% of cancer cells, telomerase is reactivated, enabling them to maintain telomere length and achieve unlimited proliferative potential.[4][5] This makes telomerase an attractive target for cancer therapy.[6][7]
BIBR1532 is a potent and selective small molecule inhibitor of the telomerase reverse transcriptase (hTERT) catalytic subunit.[6][8] It acts as a non-competitive inhibitor, leading to progressive telomere shortening in cancer cells, ultimately inducing cell cycle arrest and apoptosis.[9][10] These application notes provide detailed protocols for utilizing BIBR1532 in cell culture experiments to study its effects on cancer cells.
Data Presentation
Table 1: In Vitro Efficacy of BIBR1532 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | 36 | 48 hours | [11] |
| MDA-MB-468 | Triple Negative Breast Cancer | 10 | 48 hours | [11] |
| NCI-H460 | Lung Carcinoma | ~10 (for long-term growth arrest) | >120 days | [9][10] |
| HT1080 | Fibrosarcoma | Not specified, used at 10 µM | Long-term | [10] |
| DU145 | Prostate Carcinoma | Not specified, used at 10 µM | Long-term | [10] |
Note: IC50 values can vary depending on the cell line, assay conditions, and treatment duration. Long-term treatment with BIBR1532 is often required to observe significant effects on cell proliferation due to the gradual nature of telomere shortening.[9][10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of BIBR1532 on cancer cells and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium
-
BIBR1532 (Cayman Chemical or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ cells/well and incubate overnight.[11]
-
Prepare a stock solution of BIBR1532 in DMSO.
-
Prepare serial dilutions of BIBR1532 in complete cell culture medium to achieve the desired final concentrations (e.g., 7.5, 15, 30, 60, 120 µM).[11] Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared BIBR1532 dilutions or control medium.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[11]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.[12][13][14]
Materials:
-
Cell lysate from treated and untreated cells
-
TRAP assay kit (e.g., TRAPEZE® XL Telomerase Detection Kit) or individual reagents (TS primer, reverse primer, Taq polymerase, dNTPs)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system or a real-time PCR system
-
DNA loading dye
-
DNA visualization method (e.g., SYBR Green, fluorescently labeled primer)
Procedure:
-
Cell Lysate Preparation:
-
Collect approximately 100,000 cells and centrifuge.[15]
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., NP-40 lysis buffer) at a concentration of 2,500 cells/µL.[15]
-
Incubate on ice for 30 minutes.[15]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate.
-
-
TRAP Reaction:
-
The TRAP assay consists of two main steps: telomerase-mediated extension of a substrate oligonucleotide and PCR amplification of the extended products.[12][15]
-
Prepare a master mix containing the reaction buffer, dNTPs, TS primer, reverse primer, and Taq polymerase.
-
Add a standardized amount of cell lysate (e.g., 1 µg of protein) to the master mix.
-
Include a heat-inactivated or RNase-treated lysate as a negative control and a lysis buffer-only control.[13]
-
-
PCR Amplification:
-
Detection of Products:
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis (programmed cell death) induced by BIBR1532.
Materials:
-
Cells treated with BIBR1532 (at IC50 concentration) and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of BIBR1532 for a specified time (e.g., 48 hours).[11]
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Mandatory Visualizations
Caption: Mechanism of telomerase inhibition by BIBR1532.
Caption: Workflow for assessing BIBR1532's effects.
References
- 1. Telomerase - Wikipedia [en.wikipedia.org]
- 2. Telomerase Mechanism of Telomere Synthesis | Annual Reviews [annualreviews.org]
- 3. Telomerase | Description, Function, & Facts | Britannica [britannica.com]
- 4. Fundamental mechanisms of telomerase action in yeasts and mammals: understanding telomeres and telomerase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methods of Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Screening of telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A highly selective telomerase inhibitor limiting human cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Telomerase and mitochondria inhibition promote apoptosis and TET2 and ANMT3a expression in triple negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. telomer.com.tr [telomer.com.tr]
- 14. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. capitalbiosciences.com [capitalbiosciences.com]
Application Notes and Protocols for Telomerase-IN-6 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction to Telomerase-IN-6
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a crucial role in cellular aging and cancer.[1][2][3] By maintaining telomere length, telomerase allows cells to bypass the normal limits of cell division, a characteristic feature of many cancer cells.[1][2] This makes telomerase a significant target for anticancer drug development. This compound is a small molecule inhibitor designed to target the activity of telomerase, thereby inducing telomere shortening and limiting the proliferative capacity of cancer cells.
Given the critical role of Dimethyl Sulfoxide (DMSO) as a solvent in drug discovery and various biological assays, understanding the solubility and stability of this compound in DMSO is paramount for accurate and reproducible experimental results. These application notes provide detailed protocols for determining the solubility and stability of this compound in DMSO, as well as guidelines for its proper handling and storage.
Physicochemical Properties and Storage Recommendations
Table 1: General Storage Recommendations for this compound
| Form | Storage Temperature | Expected Stability | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a desiccator to minimize moisture absorption. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | Up to 1 month | For short-term storage. |
Note: The stability of this compound in DMSO should be experimentally verified. The protocols below provide a framework for such validation.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous (or low-water content) DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of solid this compound and the bottle of DMSO to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Figure 1: Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of this compound stock solution in DMSO.
Determination of Kinetic Solubility in Aqueous Buffer
This protocol describes a method to determine the kinetic solubility of this compound in a physiologically relevant aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a suitable wavelength (determined by UV-Vis scan of this compound) or a nephelometer.
Procedure:
-
Serial Dilution in DMSO: Prepare a serial dilution of the this compound stock solution in DMSO.
-
Addition to Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of PBS. This creates a range of final compound concentrations with a low percentage of DMSO (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation.
-
UV-Vis Spectrophotometry: Measure the absorbance at the λmax of this compound. A plateau in absorbance with increasing concentration indicates the limit of solubility.
-
-
Data Analysis: Plot the measured signal (light scattering or absorbance) against the compound concentration. The concentration at which precipitation is first observed or the absorbance plateaus is the kinetic solubility.
Table 2: Illustrative Kinetic Solubility Data for this compound in PBS (pH 7.4)
| Concentration (µM) | Nephelometric Reading (arbitrary units) | UV Absorbance at λmax | Solubility Status |
| 1 | 50 | 0.05 | Soluble |
| 5 | 55 | 0.25 | Soluble |
| 10 | 60 | 0.50 | Soluble |
| 20 | 150 | 0.65 | Precipitation Observed |
| 50 | 400 | 0.68 | Insoluble |
| 100 | 800 | 0.70 | Insoluble |
This data is for illustrative purposes only.
Figure 2: Experimental Workflow for Kinetic Solubility Assay
Caption: Workflow for determining the kinetic solubility of this compound.
Assessment of Stability in DMSO
This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in DMSO under different storage conditions.
Materials:
-
This compound DMSO stock solution (e.g., 1 mM)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, room temperature, 37°C)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the this compound DMSO stock solution.
-
Initial Analysis (T=0): Immediately analyze one aliquot by HPLC to determine the initial purity and peak area. This serves as the baseline.
-
Storage Conditions: Store the remaining aliquots under various conditions:
-
Temperature: -20°C, 4°C, room temperature (RT), 37°C.
-
Freeze-Thaw Cycles: Subject a set of aliquots to repeated freeze-thaw cycles (e.g., freeze at -20°C, thaw at RT for 30 minutes, repeat for 5-10 cycles).
-
-
Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the parent compound and the appearance of any new peaks (degradants) to the T=0 sample. Calculate the percentage of the compound remaining at each time point.
Table 3: Illustrative Stability Data for this compound in DMSO
| Storage Condition | Time Point | % Remaining (Parent Compound) | Observations |
| -80°C | 1 Month | 99.5% | Stable |
| -20°C | 1 Month | 98.2% | Stable |
| 4°C | 1 Week | 95.1% | Minor degradation |
| Room Temperature | 1 Week | 85.3% | Significant degradation |
| Freeze-Thaw (5 cycles) | - | 99.1% | Stable |
This data is for illustrative purposes only.
Telomerase Inhibition Pathway
This compound is designed to inhibit the catalytic activity of telomerase, which is a reverse transcriptase. By blocking this enzyme, the inhibitor prevents the addition of telomeric repeats to the chromosome ends, leading to progressive telomere shortening with each cell division. Ultimately, this can trigger cellular senescence or apoptosis in cancer cells.
Figure 3: Simplified Telomerase Inhibition Pathway
Caption: Mechanism of action for this compound.
Conclusion
These application notes provide a comprehensive guide for researchers working with this compound. By following these protocols, users can confidently prepare, handle, and store the compound, as well as determine its key physicochemical properties in DMSO. This will ensure the reliability and reproducibility of experimental data in the investigation of telomerase inhibition.
References
Unraveling Telomerase Activity with the TRAP Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive and widely used method for detecting and quantifying telomerase activity. Telomerase, a reverse transcriptase, plays a crucial role in maintaining telomere length, and its activity is a hallmark of most cancer cells, making it a prime target for anti-cancer drug development. This document provides detailed application notes and protocols for performing the TRAP assay, with a focus on its application in evaluating telomerase inhibitors.
Introduction to the TRAP Assay
The TRAP assay is a PCR-based method that operates in two main steps.[1][2][3] First, in the presence of a cell lysate containing telomerase, a synthetic DNA primer (TS primer) is extended with TTAGGG repeats, the characteristic human telomeric sequence.[2][4][5] Subsequently, these extended products are amplified by PCR, typically using the TS primer and a reverse primer. The resulting PCR products, which form a characteristic ladder of 6 base pair increments on a gel, are then detected and quantified.[4] Non-radioactive and quantitative real-time PCR (qTRAP) versions of the assay have been developed for safer and more high-throughput analysis.[1][6]
Application in Drug Discovery: Evaluating Telomerase Inhibitors
The TRAP assay is an invaluable tool for screening and characterizing telomerase inhibitors. By performing the assay in the presence of a test compound, researchers can determine its effect on telomerase activity. A reduction in the intensity of the TRAP ladder or a decrease in the quantitative PCR signal indicates inhibition of the enzyme. This allows for the determination of key quantitative metrics such as the half-maximal inhibitory concentration (IC50) value of a compound.
Note on "Telomerase-IN-6": As of the latest literature review, there is no publicly available scientific information detailing a specific compound named "this compound." Therefore, the following protocols are provided as a general framework for evaluating any potential telomerase inhibitor using the TRAP assay. Researchers should substitute "this compound" with their specific inhibitor of interest and optimize the concentrations accordingly.
Experimental Protocols
Preparation of Cell Lysates
This protocol describes the preparation of whole-cell extracts for the subsequent TRAP assay.
Materials:
-
Cultured cells (e.g., cancer cell line with known telomerase activity)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., CHAPS-based buffer)
-
Protease and RNase inhibitors
-
Microcentrifuge
-
Bradford assay kit for protein quantification
Procedure:
-
Harvest cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and RNase inhibitors.
-
Incubate the mixture on ice for 30 minutes to allow for cell lysis.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cell extract.
-
Determine the protein concentration of the extract using a Bradford assay.
-
Store the cell extracts at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Conventional TRAP Assay (Gel-based Detection)
This protocol outlines the traditional TRAP assay with detection of amplified products by gel electrophoresis.
Materials:
-
Cell lysate
-
Test inhibitor (e.g., "this compound" or other compound)
-
TRAP reaction mix (containing TS primer, reverse primer, dNTPs, and reaction buffer)
-
Taq DNA polymerase
-
Nuclease-free water
-
Control samples:
-
Positive control (e.g., lysate from a telomerase-positive cell line)
-
Negative control (heat-inactivated lysate or lysis buffer only)
-
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining agent (e.g., SYBR Green or ethidium bromide)
Procedure:
-
Telomerase Extension:
-
In a PCR tube, combine the cell lysate, the test inhibitor at various concentrations, and the TRAP reaction mix.
-
Incubate the reaction at room temperature or 25°C for 20-30 minutes to allow for telomerase-mediated primer extension.
-
-
PCR Amplification:
-
Add Taq DNA polymerase to each reaction tube.
-
Perform PCR with an initial denaturation step to inactivate telomerase, followed by multiple cycles of denaturation, annealing, and extension.
-
-
Detection:
-
Resolve the PCR products on a polyacrylamide gel.
-
Stain the gel with a suitable DNA staining agent.
-
Visualize the DNA ladder under a gel documentation system. The presence of a 6-bp ladder indicates telomerase activity. The intensity of the ladder is proportional to the enzyme activity.
-
Quantitative TRAP (qTRAP) Assay
This protocol describes a more quantitative version of the TRAP assay using real-time PCR.
Materials:
-
Cell lysate
-
Test inhibitor
-
qTRAP reaction mix (containing TS primer, reverse primer, dNTPs, and a fluorescent dye like SYBR Green)
-
Taq DNA polymerase
-
Real-time PCR instrument
-
Control samples as in the conventional TRAP assay
Procedure:
-
Telomerase Extension:
-
Prepare the reaction mixture as described for the conventional TRAP assay, including the test inhibitor.
-
Incubate at 25°C for 30 minutes.
-
-
Real-time PCR Amplification:
-
Transfer the reaction mixture to a real-time PCR instrument.
-
Perform real-time PCR. The instrument will monitor the fluorescence of the intercalating dye in real-time as the DNA is amplified.
-
-
Data Analysis:
-
The instrument software will generate amplification plots and calculate the threshold cycle (Ct) value for each reaction.
-
A higher Ct value corresponds to lower initial template concentration, indicating lower telomerase activity.
-
Relative telomerase activity can be calculated by comparing the Ct values of treated samples to untreated controls. The IC50 value of the inhibitor can be determined by plotting the percentage of telomerase inhibition against the inhibitor concentration.
-
Data Presentation
Quantitative data from qTRAP assays should be summarized in a clear and structured table for easy comparison of inhibitor efficacy.
| Inhibitor Concentration | Mean Ct Value (± SD) | Relative Telomerase Activity (%) |
| 0 µM (Control) | 22.5 (± 0.3) | 100 |
| 1 µM | 24.8 (± 0.4) | 50 |
| 5 µM | 28.1 (± 0.5) | 12.5 |
| 10 µM | 31.5 (± 0.6) | 1.56 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing the TRAP Assay Workflow and Telomerase Signaling
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying biological pathways.
Caption: Workflow of the Telomeric Repeat Amplification Protocol (TRAP) assay.
Caption: Simplified signaling pathway of telomerase action and inhibition.
References
- 1. embopress.org [embopress.org]
- 2. Interleukin-6 decreases senescence and increases telomerase activity in malignant human cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Telomerase Mechanism of Telomere Synthesis | Annual Reviews [annualreviews.org]
- 5. Detection of telomerase activity by the TRAP assay and its variants and alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative telomerase enzyme activity determination using droplet digital PCR with single cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Telomerase Activity After Telomerase-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a reverse transcriptase, plays a crucial role in maintaining telomere length at the ends of chromosomes, thereby enabling cellular immortality.[1][2] In most somatic cells, telomerase activity is repressed, leading to telomere shortening with each cell division and eventual replicative senescence.[2] However, in approximately 85-90% of cancer cells, telomerase is reactivated, allowing for uncontrolled proliferation, a hallmark of cancer.[1][2] This makes telomerase an attractive target for anticancer therapies.
Telomerase-IN-6 is a small molecule inhibitor of telomerase with demonstrated antitumor activity.[3][4][5][6] This application note provides a detailed protocol for measuring the inhibitory effect of this compound on telomerase activity using the Telomeric Repeat Amplification Protocol (TRAP) assay. The TRAP assay is a highly sensitive, PCR-based method for detecting and quantifying telomerase activity.[7][8][9][10]
Principle of the TRAP Assay
The TRAP assay is a two-step process.[8][11] In the first step, telomerase present in a cell extract adds telomeric repeats (TTAGGG) onto a synthetic substrate oligonucleotide (TS primer). In the second step, the extended products are amplified by PCR using the TS primer and a reverse primer. The resulting PCR products, which appear as a characteristic ladder of 6 base pair increments on a gel, are then detected and quantified. The intensity of the ladder is proportional to the telomerase activity in the sample.
Illustrative Mechanism of Action of this compound
While the specific binding mode of this compound is not extensively published, it is hypothesized to act as a non-competitive inhibitor of the telomerase catalytic subunit, hTERT. This means it likely binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.
Caption: Hypothesized non-competitive inhibition of telomerase by this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Culture a telomerase-positive cancer cell line (e.g., HeLa, A549, HCT 116) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
Preparation of Cell Lysates
-
After treatment, harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Count the cells to ensure equal cell numbers are used for each sample.
-
Resuspend the cell pellet in 1X CHAPS Lysis Buffer.
-
Incubate the mixture on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cell extract, and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol is for a non-radioactive TRAP assay with detection by gel electrophoresis. A quantitative real-time PCR (qTRAP) version can also be performed for more precise quantification.[11]
1. Telomerase Extension Reaction:
-
Prepare a master mix for the extension reaction containing TRAP buffer, dNTPs, TS primer, and RNase-free water.
-
In a PCR tube, add a specific amount of cell extract (e.g., 1 µg of protein) to the master mix.
-
Incubate the reaction at 25°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
2. PCR Amplification:
-
To the extension product, add a PCR master mix containing Taq polymerase, a reverse primer (e.g., ACX primer), and an internal standard control.
-
Perform PCR with the following cycling conditions:
-
Telomerase inactivation: 95°C for 2 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 5 minutes
-
3. Detection of TRAP Products:
-
Resolve the amplified TRAP products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualize the DNA fragments under UV light. A characteristic ladder of 6 bp increments indicates telomerase activity.
Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.
Data Presentation
The results of the TRAP assay can be quantified by measuring the intensity of the band ladder. This can be done using densitometry software. The relative telomerase activity (RTA) is calculated by comparing the signal of the treated samples to the untreated control.
Table 1: Illustrative Quantitative Data for this compound Inhibition
| Concentration of this compound (µM) | Mean Telomerase Activity (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 100 | 5.2 | 0 |
| 0.1 | 92.3 | 4.8 | 7.7 |
| 1 | 65.7 | 3.9 | 34.3 |
| 10 | 28.1 | 2.5 | 71.9 |
| 50 | 8.9 | 1.1 | 91.1 |
| 100 | 2.4 | 0.5 | 97.6 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
This application note provides a comprehensive protocol for the assessment of telomerase inhibition by this compound using the TRAP assay. This method is a robust and sensitive tool for screening and characterizing telomerase inhibitors, which are promising candidates for cancer therapy. The detailed experimental procedures and data presentation guidelines will aid researchers in obtaining reliable and reproducible results in their drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strategies Targeting Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Telomerase-IN-6_TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Telomerase Enzyme Activity by TRAP Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Telomeric repeat amplification protocol: measuring the activity of the telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. telomer.com.tr [telomer.com.tr]
Application of TA-65 in Aging Research: A Detailed Guide
A Note on Terminology: Initial searches for "Telomerase-IN-6" indicate this compound is a telomerase inhibitor with antitumor activity. As the user's interest lies in aging research, which typically involves the activation of telomerase to counter age-related cellular decline, this document will focus on TA-65 , a well-documented small molecule telomerase activator.
Introduction
TA-65 is a naturally derived small molecule purified from the root of Astragalus membranaceus, a plant utilized in traditional Chinese medicine.[1][2] It has garnered significant attention in the field of aging research due to its demonstrated ability to activate telomerase, the enzyme responsible for maintaining telomere length.[1][2][3] Telomeres, the protective caps at the ends of chromosomes, naturally shorten with each cell division, a process linked to cellular aging and the onset of age-related diseases.[3] By activating telomerase, TA-65 can elongate critically short telomeres, thereby mitigating DNA damage responses and potentially slowing the aging process at a cellular level.[1][2]
These application notes provide a comprehensive overview of the use of TA-65 in aging research, including its mechanism of action, quantitative effects on telomerase and telomeres, and detailed protocols for key experimental assays.
Data Presentation: Quantitative Effects of TA-65
The following tables summarize the quantitative effects of TA-65 on telomerase activity, telomere length, and cellular senescence from various studies.
Table 1: Effect of TA-65 on Telomerase Activity
| Model System | TA-65 Concentration | Duration of Treatment | Fold Increase in Telomerase Activity | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 24 hours | ~1.5-fold | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | 10 µM | 24 hours | ~2-fold | [1] |
| Human Neonatal Keratinocytes | Dose-responsive | Not Specified | 2 to 3-fold | [4] |
| Human T-cell Cultures | Not Specified | Not Specified | 1.3 to 3.3-fold | [5] |
Table 2: Effect of TA-65 on Telomere Length
| Model System/Study Population | TA-65 Dose/Concentration | Duration of Treatment | Change in Telomere Length | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 10 µM | Not Specified | Increase from 37.87 kb to 42.68 kb | [1] |
| Human Clinical Trial (53-87 years) | 250 U/day | 12 months | +530 ± 180 bp | [6] |
| Human Clinical Trial (Placebo) | N/A | 12 months | -290 ± 100 bp | [6] |
Table 3: Effect of TA-65 on Cellular Senescence
| Study Population | TA-65 Dose | Duration of Treatment | Change in Senescent T-cells (CD8+CD28-) | Reference |
| Human Clinical Trial | 100 U/day | 9 months | 10% decrease | [7] |
| Human Clinical Trial | 250 U/day | 9 months | 11% decrease | [7] |
| Human Clinical Trial | 500 U/day | 9 months | 9% decrease | [7] |
| Human Clinical Trial (Placebo) | N/A | 9 months | No significant change | [7] |
Mechanism of Action
TA-65's mechanism of action is centered on the activation of the telomerase enzyme.[1][2] It is believed to function by increasing the expression of the catalytic subunit of telomerase, Telomerase Reverse Transcriptase (TERT).[1][5] This upregulation of TERT leads to a more active telomerase enzyme complex, which then adds telomeric repeats to the ends of chromosomes, with a preference for elongating the shortest telomeres.[1][8] This action counteracts the natural telomere attrition that occurs with cell division, thereby reducing the accumulation of critically short telomeres that can trigger a DNA damage response and lead to cellular senescence.[1]
Experimental Protocols
Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity in cell or tissue extracts.
Principle: The assay consists of two main steps. First, telomerase in the extract adds telomeric repeats to a synthetic substrate oligonucleotide. Second, the extended products are amplified by PCR.
Materials:
-
Cell or tissue lysate
-
TRAP reaction buffer
-
TS primer (synthetic substrate)
-
ACX reverse primer
-
Taq DNA polymerase
-
dNTPs
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system or qPCR instrument
-
RNase A (for negative control)
Protocol:
-
Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer).
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed at 4°C to pellet debris.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Telomerase Extension Reaction:
-
In a PCR tube, combine the cell extract (containing a standardized amount of protein) with the TRAP reaction buffer, TS primer, and dNTPs.
-
Incubate at room temperature for 20-30 minutes to allow telomerase to extend the TS primer.
-
-
PCR Amplification:
-
Add the ACX reverse primer and Taq DNA polymerase to the reaction mixture.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.
-
A final extension step is recommended.
-
-
Detection and Quantification:
-
Gel-based: Resolve the PCR products on a polyacrylamide gel. Telomerase activity is visualized as a characteristic ladder of 6-bp repeats.
-
qPCR-based: Use a real-time PCR instrument to quantify the amplification of the telomeric products. This allows for a more quantitative assessment of telomerase activity.
-
-
Controls:
-
Negative Control: Treat an aliquot of the cell extract with RNase A prior to the extension reaction to degrade the RNA component of telomerase.
-
Positive Control: Use a cell line with known high telomerase activity (e.g., HCT116).[1]
-
Telomere Length Measurement (Quantitative Fluorescence In Situ Hybridization - Q-FISH)
Q-FISH is a technique used to measure the length of telomeres in individual cells on a microscope slide.
Principle: A fluorescently labeled peptide nucleic acid (PNA) probe that is complementary to the telomeric repeat sequence is hybridized to the chromosomes. The fluorescence intensity of the probe at the telomeres is proportional to the telomere length.
Materials:
-
Metaphase chromosome spreads on microscope slides
-
PNA probe (e.g., (TTAGGG)3-Cy3)
-
Hybridization buffer
-
Wash buffers
-
DAPI (for counterstaining DNA)
-
Fluorescence microscope with a sensitive camera
-
Image analysis software
Protocol:
-
Slide Preparation:
-
Prepare metaphase spreads from cultured cells or tissues.
-
Age the slides to improve chromosome morphology.
-
-
Hybridization:
-
Denature the chromosomal DNA on the slide by heating.
-
Apply the PNA probe in hybridization buffer to the slide.
-
Incubate in a humidified chamber to allow the probe to hybridize to the telomeres.
-
-
Washing:
-
Wash the slides in a series of stringent wash buffers to remove unbound probe.
-
-
Counterstaining:
-
Stain the chromosomes with DAPI.
-
-
Image Acquisition:
-
Capture images of the metaphase spreads using a fluorescence microscope. Acquire images for both the PNA probe (telomeres) and DAPI (chromosomes).
-
-
Image Analysis:
-
Use specialized software to identify individual chromosomes and quantify the fluorescence intensity of the telomere signals.
-
Calibrate the fluorescence intensity values to known length standards to determine the absolute telomere length.
-
Conclusion
TA-65 presents a promising avenue for aging research by directly addressing one of the fundamental mechanisms of cellular aging – telomere attrition. The data consistently demonstrates its ability to activate telomerase and elongate short telomeres in a variety of model systems, including human clinical trials. The provided protocols offer a foundation for researchers to investigate the effects of TA-65 and other potential telomerase activators in their own studies. Further research into the long-term effects and broader physiological impacts of telomerase activation will be crucial in translating these findings into therapeutic strategies for age-related diseases.
References
- 1. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse Signs of Aging at a Cellular Level: Telomerase Activator 65 (TA-65) - BioAge Health [bioagehealth.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. A Natural Product Telomerase Activator Lengthens Telomeres in Humans: A Randomized, Double Blind, and Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OBM Geriatrics | Double-Blind, Placebo-Controlled, Randomized Clinical Trial Demonstrates Telomerase Activator TA-65 Decreases Immunosenescent CD8+CD28- T Cells in Humans [lidsen.com]
- 8. content.apran.com [content.apran.com]
Application Notes and Protocols for Telomerase-IN-6: A Tool for Telomere Biology Research
Introduction
Telomerase-IN-6 is a potent and selective small molecule inhibitor of telomerase, a ribonucleoprotein enzyme essential for maintaining telomere length in most cancer cells and stem cells.[1][2] By inhibiting telomerase, this compound induces progressive telomere shortening, leading to cell cycle arrest, senescence, and apoptosis in cancer cells, making it a valuable tool for studying telomere biology and a potential lead compound for anticancer drug development.[3][4] These application notes provide detailed protocols for utilizing this compound to investigate its effects on cancer cells.
Mechanism of Action
Telomerase adds TTAGGG repeats to the 3' end of chromosomes, compensating for the end-replication problem that leads to telomere shortening with each cell division.[5][6] this compound is a non-competitive inhibitor of the telomerase reverse transcriptase (TERT) subunit.[7] Its binding to an allosteric site on TERT prevents the enzyme from adding new telomeric repeats, leading to a gradual erosion of telomeres in actively dividing cells.[3][7] This progressive telomere shortening eventually triggers a DNA damage response, resulting in cellular senescence or apoptosis.[3][8]
Applications
-
Studying the role of telomerase in cancer cell proliferation and survival: By inhibiting telomerase, researchers can investigate the dependence of different cancer cell lines on this enzyme for their continued growth.
-
Inducing cellular senescence and apoptosis: this compound can be used to study the molecular pathways leading to senescence and apoptosis following telomere shortening.
-
Screening for synergistic effects with other anticancer agents: The chemosensitizing potential of this compound can be explored by combining it with conventional chemotherapy drugs.[7]
-
Investigating telomere length regulation: The inhibitor allows for the controlled study of the dynamics of telomere shortening and its consequences on cellular function.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Telomerase Activity) | 100 nM | Cell-free TRAP Assay | [7] |
| 280 nM | MGC803 (gastric cancer) | [7] | |
| 300 nM | A549 (lung cancer) | [9] | |
| IC50 (Cell Proliferation) | 34.59 µM (48h) | MCF-7 (breast cancer) | [10] |
| 52 µM | JVM13 (leukemia) | [7] | |
| 56 µM | Primary AML cells | [11] |
Table 2: Effect of this compound on Telomere Length Over Time in NCI-H460 Lung Carcinoma Cells
| Treatment Duration (Population Doublings) | Average Telomere Restriction Fragment (TRF) Length (kb) | Reference |
| 0 | 4.0 | [3] |
| 40 | 3.2 | [3] |
| 80 | 2.5 | [3] |
| 140 | 1.5 | [3] |
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM or F-12K with 10% FBS)[12][13]
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture the desired cancer cell line in a T75 flask with the appropriate complete growth medium at 37°C in a humidified incubator with 5% CO2.[14]
-
Subculture the cells every 3-4 days when they reach approximately 70-80% confluency.[14]
-
For experiments, seed the cells in 6-well, 12-well, or 96-well plates at a predetermined density to ensure they are in the exponential growth phase during treatment.
-
Prepare working solutions of this compound by diluting the stock solution in a complete growth medium to the desired final concentrations.
-
Remove the medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO at the same concentration as the highest inhibitor dose).
-
Incubate the cells for the desired duration of the experiment.
Telomerase Activity Assay (TRAP Assay)
This protocol is adapted from the Telomeric Repeat Amplification Protocol (TRAP).[15][16]
Materials:
-
Cell lysis buffer (e.g., NP-40 lysis buffer)
-
TRAP reaction buffer
-
dNTP mix
-
TS primer (forward primer)
-
ACX primer (reverse primer)
-
Taq DNA polymerase
-
PCR tubes
-
Thermal cycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green)
Protocol:
-
Cell Lysate Preparation:
-
Harvest approximately 100,000 cells and centrifuge at 3,000 x g for 5 minutes.[15]
-
Resuspend the cell pellet in 40 µL of ice-cold NP-40 lysis buffer (final concentration of 2,500 cells/µL).[15]
-
Incubate on ice for 30 minutes.[15]
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the telomerase extract.
-
-
TRAP Reaction:
-
PCR Amplification:
-
Detection:
-
Resolve the PCR products on a 10% non-denaturing polyacrylamide gel.[17]
-
Stain the gel with a DNA dye and visualize the characteristic 6-bp ladder, which indicates telomerase activity.
-
A quantitative real-time PCR (qPCR)-based TRAP assay can also be performed for more quantitative results.[18][19]
Cell Viability Assay (MTT Assay)
This protocol is based on the reduction of MTT to formazan by metabolically active cells.[20][21]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[21]
-
Remove the medium and add 150 µL of MTT solvent to dissolve the formazan crystals.[20]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic.
Cellular Senescence Assay (SA-β-gal Staining)
This assay detects senescence-associated β-galactosidase activity, a hallmark of senescent cells.[5][22]
Materials:
-
Cellular Senescence Assay Kit (containing fixing solution, staining solution, and X-gal)
-
PBS
Protocol:
-
Seed and treat cells in 6-well plates.
-
Wash the cells once with PBS.
-
Fix the cells with 1X Fixing Solution for 10-15 minutes at room temperature.[22]
-
Wash the cells twice with PBS.
-
Add 1 mL of freshly prepared SA-β-gal Detection Solution (containing X-gal) to each well.
-
Incubate the cells at 37°C without CO2 overnight in a dry incubator.[22]
-
Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Count the percentage of blue-stained cells in multiple fields to quantify senescence.
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Telomerase and its potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. pnas.org [pnas.org]
- 5. Cellular Senescence Assay | KAA002 [merckmillipore.com]
- 6. researchhub.com [researchhub.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Telomere shortening and apoptosis in telomerase-inhibited human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. synthego.com [synthego.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. nanopartikel.info [nanopartikel.info]
- 15. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Telomerase Repeated Amplification Protocol (TRAP) [bio-protocol.org]
- 18. Assessing Telomerase Activities in Mammalian Cells Using the Quantitative PCR-Based Telomeric Repeat Amplification Protocol (qTRAP) | Springer Nature Experiments [experiments.springernature.com]
- 19. sciencellonline.com [sciencellonline.com]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Telomerase Inhibitor in Combination with Chemotherapy
A Representative Study Using BIBR1532, a Potent Telomerase Inhibitor
Disclaimer: No specific research or experimental data could be found for a compound named "Telomerase-IN-6". Therefore, these application notes and protocols have been generated using a well-characterized and representative small molecule telomerase inhibitor, BIBR1532 , as a substitute. The principles, experimental designs, and protocols described herein are broadly applicable to the study of telomerase inhibitors in combination with chemotherapy.
Introduction
Telomerase, a reverse transcriptase that maintains telomere length, is reactivated in the vast majority of human cancers, contributing to their unlimited proliferative capacity. This makes telomerase a compelling target for anticancer therapies. Telomerase inhibitors, such as BIBR1532, can induce telomere shortening, leading to cell cycle arrest and apoptosis in cancer cells. Combining telomerase inhibitors with conventional chemotherapy presents a promising strategy to enhance therapeutic efficacy and overcome drug resistance.
These notes provide an overview of the application of a telomerase inhibitor, exemplified by BIBR1532, in combination with standard chemotherapeutic agents. Detailed protocols for key in vitro experiments are provided to guide researchers in evaluating the synergistic or additive effects of such combination therapies.
Mechanism of Action of BIBR1532
BIBR1532 is a potent and selective, non-nucleosidic small molecule inhibitor of the human telomerase catalytic subunit, hTERT.[1] It acts as a mixed-type non-competitive inhibitor, suggesting it binds to a site distinct from the dNTP and DNA primer binding sites.[1] By inhibiting telomerase activity, BIBR1532 leads to progressive telomere shortening in cancer cells, ultimately triggering cellular senescence or apoptosis.[2]
Combination Therapy Rationale
The combination of a telomerase inhibitor with chemotherapy is based on the following rationale:
-
Synergistic Cytotoxicity: Chemotherapeutic agents often induce DNA damage, which can be repaired more effectively in cancer cells with stable telomeres. By destabilizing telomeres, telomerase inhibitors can potentiate the cytotoxic effects of chemotherapy.
-
Overcoming Resistance: Telomerase activation has been linked to chemoresistance.[3] Inhibiting telomerase may re-sensitize resistant cancer cells to chemotherapeutic drugs.
-
Complementary Mechanisms: Telomerase inhibitors and chemotherapeutic agents often have distinct mechanisms of action and non-overlapping toxicities, allowing for a combined therapeutic effect with a potentially manageable side-effect profile.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the combination of BIBR1532 with various chemotherapy agents.
Table 1: In Vitro IC50 Values of BIBR1532 in Cancer Cell Lines
| Cell Line | Cancer Type | BIBR1532 IC50 (µM) | Reference |
| JVM13 | Leukemia | 52 | [4] |
| Nalm-1 | Leukemia | Not specified | [4] |
| HL-60 | Leukemia | Not specified | [4] |
| Jurkat | Leukemia | Not specified | [4] |
| AML | Acute Myeloid Leukemia | 56 | [4] |
| MCF-7 | Breast Cancer | 34.59 (48h) | [5] |
| Breast Cancer Stem Cells | Breast Cancer | 29.91 (48h) | [5] |
Table 2: Synergistic Effects of BIBR1532 in Combination with Chemotherapy
| BIBR1532 Combination | Cancer Cell Line(s) | Effect | Reference |
| Paclitaxel | Breast cancer cell lines | Synergistic growth inhibition and apoptosis induction. | [6] |
| Doxorubicin | Pre-B acute lymphoblastic leukemia (Nalm-6) | Synergistic anticancer effect. | [7] |
| Doxorubicin | Glioblastoma (U118 MG) | Highest synergistic effect compared to other combinations. | [8] |
| Cisplatin | Cervical cancer (HeLa) | Synergistic effect. | [8] |
| Carboplatin | Ovarian cancer (ES2, SKOV3, TOV112D) | Potential synergy in eliminating cancer spheroid-forming cells. | [4] |
| Bortezomib | Multiple Myeloma (K562, MEG-01) | Synergistic effects. | [9] |
Signaling Pathways
The combination of telomerase inhibition and chemotherapy impacts several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: Signaling pathways affected by telomerase inhibition and chemotherapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of a telomerase inhibitor (e.g., BIBR1532) and a chemotherapeutic agent.
In Vitro Experimental Workflow
Caption: General workflow for in vitro combination studies.
Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the telomerase inhibitor and chemotherapy agent, alone and in combination, and to calculate the Combination Index (CI) for synergy assessment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Telomerase inhibitor (e.g., BIBR1532) stock solution
-
Chemotherapeutic agent stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the telomerase inhibitor and the chemotherapeutic agent in complete culture medium.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
Telomerase inhibitor alone at various concentrations.
-
Chemotherapeutic agent alone at various concentrations.
-
A combination of both agents at a constant ratio or varying concentrations.
-
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Use the dose-response curves to determine the IC50 values for each agent.
-
Analyze the combination data using the Chou-Talalay method to determine the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol: Telomerase Activity Assay (TRAP Assay)
Objective: To measure the effect of the telomerase inhibitor on telomerase activity in cancer cells.
Materials:
-
TRAPeze® Telomerase Detection Kit (or similar)
-
Cell lysate from treated and untreated cells
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Prepare cell lysates from cells treated with the telomerase inhibitor or vehicle control according to the kit manufacturer's instructions.[10]
-
Perform the TRAP reaction, which consists of two steps:
-
Include a heat-inactivated lysate as a negative control and a positive control cell lysate.
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel with a DNA stain (e.g., SYBR Green) and visualize the characteristic ladder of bands representing telomerase activity.
-
Quantify the band intensities to determine the relative telomerase activity in treated versus untreated cells.
Protocol: Apoptosis Analysis by Western Blot
Objective: To detect the induction of apoptosis by analyzing the cleavage of key apoptotic proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE system
-
Western blot transfer system
-
Primary antibodies against:
-
Cleaved Caspase-3
-
Cleaved Caspase-8
-
Cleaved Caspase-9
-
Cleaved PARP
-
β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the levels of cleaved apoptotic proteins relative to the loading control. An increase in the cleaved forms indicates the induction of apoptosis.[12][13]
Conclusion
The combination of telomerase inhibitors with conventional chemotherapy holds significant promise as a novel cancer treatment strategy. The provided application notes and protocols, using BIBR1532 as a representative telomerase inhibitor, offer a framework for researchers to investigate the efficacy and mechanisms of such combination therapies. Careful experimental design and a multi-faceted approach, including the assessment of cell viability, apoptosis, and target enzyme activity, are crucial for a comprehensive evaluation of these promising therapeutic strategies.
References
- 1. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 3. Knockdown of hTERT and Treatment with BIBR1532 Inhibit Cell Proliferation and Invasion in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A combination of the telomerase inhibitor, BIBR1532, and paclitaxel synergistically inhibit cell proliferation in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of telomerase using BIBR1532 enhances doxorubicin-induced apoptosis in pre-B acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Telomerase-IN-6 (6-thio-2'-deoxyguanosine) Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telomerase-IN-6, chemically identified as 6-thio-2'-deoxyguanosine (6-thio-dG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-thio-2'-deoxyguanosine) and how does it work?
A1: this compound (6-thio-2'-deoxyguanosine, or 6-thio-dG) is a nucleoside analog that acts as a substrate for telomerase. Instead of directly inhibiting the enzyme's activity in a cell-free system, its triphosphate form (6-thio-dGTP) is incorporated into the telomeres of telomerase-positive cells. This incorporation leads to telomere dysfunction, triggering a DNA damage response and subsequent cellular outcomes such as apoptosis or senescence.[1][2]
Q2: What is the primary mechanism of action of 6-thio-dG?
A2: The primary mechanism of 6-thio-dG is the induction of telomere dysfunction. Once incorporated into telomeres, it disrupts their structure and function, leading to the activation of DNA damage response pathways, including the ATM and STING signaling pathways.[3] This makes it a potent agent for targeting telomerase-positive cancer cells.
Q3: Is 6-thio-dG a direct inhibitor of telomerase activity?
A3: 6-thio-dG is not a direct inhibitor of the telomerase enzyme in typical cell lysate-based TRAP assays.[1][2] Studies have shown that when cell lysates from 6-thio-dG-treated cells are used in a standard TRAP assay, no direct inhibition of telomerase activity is observed. However, the active triphosphate metabolite, 6-thio-dGTP, has been shown to directly inhibit telomerase activity in biochemical assays with an IC50 of 7.2 µM.[4] The cellular effect of 6-thio-dG is primarily through the consequences of its incorporation into telomeres.
Q4: What are the common applications of 6-thio-dG in research?
A4: 6-thio-dG is primarily used in cancer research to study the effects of telomere dysfunction in telomerase-positive cancer cells. Common applications include inducing apoptosis or senescence in cancer cell lines, studying DNA damage response pathways, and evaluating its potential as an anti-cancer therapeutic, both alone and in combination with other drugs.
Q5: How should I prepare and store 6-thio-dG?
A5: 6-thio-dG is soluble in organic solvents like DMSO and DMF at approximately 20 mg/mL. For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve it in DMSO or DMF and then dilute it with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of about 0.5 mg/ml. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months, protected from light. It is not recommended to store aqueous solutions for more than one day.[5][6]
Troubleshooting Guides
Cell Viability Assays
Issue: No significant decrease in cell viability observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration Range | The effective concentration of 6-thio-dG can vary between cell lines. Start with a dose-response experiment to determine the optimal concentration. A common starting range is 0.1 to 10 µM.[2] |
| Insufficient Incubation Time | The effects of 6-thio-dG are mediated through its incorporation into telomeres and subsequent cell division. Ensure a sufficient incubation period (e.g., 72-96 hours or longer) to observe a significant effect on cell viability.[2] |
| Low Telomerase Activity in Cell Line | 6-thio-dG's mechanism is dependent on telomerase activity. Confirm that your cell line is telomerase-positive using a TRAP assay or by checking relevant literature. |
| Drug Inactivity | Ensure the 6-thio-dG stock solution has been stored correctly and has not expired. Prepare fresh dilutions for each experiment. |
Issue: High variability in cell viability results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Seeding Density | Ensure a uniform cell seeding density across all wells of your microplate. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media. |
| Incomplete Drug Dissolution | Ensure the 6-thio-dG is fully dissolved in the solvent before diluting it in the culture medium. |
Senescence Assays
Issue: No significant induction of senescence observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | The concentration required to induce senescence may differ from that which causes apoptosis. Test a range of concentrations, typically between 1 µM and 5 µM.[2] |
| Inappropriate Incubation Time | Senescence is a delayed response. Allow for a longer incubation period, potentially 5 to 10 days, with periodic media changes containing fresh 6-thio-dG. |
| Cell Line Resistance | Some cell lines may be more prone to apoptosis than senescence in response to telomere dysfunction. Consider using a different cell line or co-treatment with an apoptosis inhibitor to promote senescence. |
| Incorrect Staining Procedure | Ensure that the senescence-associated β-galactosidase (SA-β-gal) staining is performed correctly, particularly the pH of the staining solution (pH 6.0). |
TRAP Assays
Issue: No inhibition of telomerase activity observed in a cell-free TRAP assay.
| Possible Cause | Troubleshooting Steps |
| Incorrect form of the inhibitor | 6-thio-dG needs to be intracellularly converted to its triphosphate form (6-thio-dGTP) to be incorporated by telomerase. A standard TRAP assay using cell lysate and 6-thio-dG will not show direct inhibition.[1][2] |
| Assay setup | To measure direct inhibition, a biochemical assay with purified telomerase and the active metabolite 6-thio-dGTP is required. The reported IC50 for 6-thio-dGTP is 7.2 µM.[4] |
Quantitative Data Summary
| Assay | Cell Line(s) | Concentration Range | Key Findings | Reference(s) |
| Cell Viability | Various cancer cell lines | 0.7 - 2.9 µM (IC50) | 6-thio-dG induces rapid cell death in a dose-dependent manner in telomerase-positive cells. | [6][7] |
| Senescence | M059K glioma cells | 1 - 5 µM | 6-thio-dG induces cellular senescence at concentrations that do not immediately cause widespread apoptosis. | [2] |
| Direct Telomerase Inhibition | Biochemical Assay | 7.2 µM (IC50) | The active triphosphate form, 6-thio-dGTP, directly inhibits telomerase repeat addition processivity. | [4] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach for 24 hours.
-
Prepare a serial dilution of 6-thio-dG in culture medium. A suggested starting range is 0.01 to 100 µM.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of 6-thio-dG. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 3 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2]
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Seed cells in a 24-well plate and treat with the desired concentration of 6-thio-dG (e.g., 1, 2.5, 5 µM) for 96 hours or longer.
-
Wash the cells twice with 1X PBS.
-
Fix the cells with 1X fixative solution for 15 minutes at room temperature.
-
Wash the cells three times with 1X PBS.
-
Prepare the staining solution containing X-gal at pH 6.0 according to the manufacturer's instructions.
-
Incubate the cells with the staining solution at 37°C overnight in a non-CO2 incubator.
-
Observe the cells under a bright-field microscope for the development of a blue color, indicative of senescent cells.
-
Quantify the percentage of blue-stained cells by counting at least 200 cells from multiple random fields.[2]
Visualizations
Caption: Mechanism of action of this compound (6-thio-2'-deoxyguanosine).
Caption: General experimental workflow for studying the effects of 6-thio-dG.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Induction of Telomere Dysfunction Mediated By the Telomerase Substrate Precursor 6-Thio-2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive direct human telomerase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of telomerase inhibition by oxidized and therapeutic dNTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotherapeutic 6-thio-2’-deoxyguanosine selectively targets and inhibits telomerase by inducing a non-productive telomere-bound telomerase complex | Sciety [sciety.org]
Technical Support Center: Telomerase-IN-6
Disclaimer: Specific experimental data for a compound named "Telomerase-IN-6" is not publicly available. This technical support guide has been generated using data from a well-characterized and highly selective, non-competitive telomerase inhibitor, BIBR1532 , as a representative example. The information provided should be used as a general guide for troubleshooting and understanding potential off-target effects of small molecule telomerase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a non-competitive inhibitor of telomerase. It binds to a distinct site on the telomerase reverse transcriptase (TERT) subunit, interfering with the enzyme's processivity and leading to the inhibition of telomere elongation.[1] This action is independent of the binding sites for the DNA primer and deoxyribonucleotides.[1]
Q2: After starting treatment with this compound, I don't see an immediate effect on cell proliferation. Is the inhibitor not working?
A2: This is an expected observation. The effects of telomerase inhibition on cell proliferation are typically delayed. Cells will continue to divide until their telomeres become critically short, which may take several population doublings.[2] The length of this lag phase is dependent on the initial telomere length of the cell line. Look for a gradual decrease in proliferation over extended treatment periods.
A3: While this inhibitor is highly selective for telomerase over other polymerases, it may have effects on cellular signaling pathways. Some studies have shown that telomerase inhibition can indirectly affect pathways such as PI3K/Akt/mTOR and ERK/MAPK.[3][4] This could be due to the non-canonical functions of TERT or downstream effects of telomere dysfunction. It is advisable to monitor key signaling nodes if you observe unexpected phenotypes.
Q4: Can this compound induce apoptosis or senescence?
A4: Yes, long-term treatment leading to critical telomere shortening can trigger either apoptosis or replicative senescence, depending on the cellular context and the status of cell cycle checkpoints.[3][4] Some studies have also reported apoptosis induction that may be independent of telomere length, particularly at higher concentrations.[2]
Q5: What is the recommended working concentration for this compound in cell culture?
A5: The effective concentration can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. As a starting point based on the representative compound BIBR1532, concentrations ranging from 1 µM to 50 µM have been used in various studies.[3][4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of telomerase activity in TRAP assay. | 1. Incorrect inhibitor concentration. 2. Inactive inhibitor. 3. Issues with the TRAP assay itself. | 1. Verify the dilution calculations and use a freshly prepared solution of the inhibitor. 2. Ensure proper storage of the inhibitor stock solution (e.g., at -20°C or -80°C in a suitable solvent like DMSO). 3. Include a positive control (e.g., a known telomerase inhibitor) and a negative control (vehicle only). Ensure the internal PCR control in the TRAP kit is amplifying correctly.[6] |
| High variability in cell viability assays. | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Uneven distribution of the inhibitor. | 1. Ensure a homogenous single-cell suspension and accurate cell counting before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Mix the inhibitor thoroughly in the culture medium before adding it to the cells. |
| Unexpected cell morphology changes or rapid cytotoxicity. | 1. Off-target effects. 2. Solvent toxicity. 3. Use of excessively high inhibitor concentrations. | 1. While highly selective, off-target effects are possible. Consider evaluating the activity of key signaling pathways like PI3K/Akt.[3][4] 2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and below a toxic threshold for your cell line (typically <0.1%). 3. Perform a thorough dose-response analysis to identify a concentration that inhibits telomerase without causing acute, non-specific toxicity. |
| Cells develop resistance to the inhibitor over time. | 1. Selection of a resistant sub-population. 2. Upregulation of alternative lengthening of telomeres (ALT) pathway. | 1. This is a possibility in long-term cultures. Consider analyzing the clonal population. 2. Investigate hallmarks of the ALT pathway, such as the presence of ALT-associated PML bodies (APBs). |
Data on Inhibitor Selectivity
Based on the representative inhibitor BIBR1532, this compound is expected to be highly selective for telomerase. The following table summarizes the selectivity profile against a panel of other enzymes.
| Enzyme | Organism | % Inhibition at 50 µM |
| Taq DNA polymerase | Thermus aquaticus | No effect |
| DNA polymerase α, β, γ | Human | No effect |
| DNA polymerase α | Calf thymus | No effect |
| RNA polymerase I | Human | No effect |
| RNA polymerase II + III | Human | No effect |
| HIV-1 reverse transcriptase | Human immunodeficiency virus 1 | No effect |
Data adapted from studies on BIBR1532.[1][7]
Potential Off-Target Signaling Effects
While a comprehensive kinase selectivity profile is not available, studies have indicated that inhibition of telomerase by BIBR1532 can lead to downstream changes in key signaling pathways. This may not be a direct off-target kinase inhibition, but rather a consequence of telomerase inhibition or TERT's non-canonical roles.
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway has been observed following treatment with BIBR1532 in some cancer cell lines.[3][4] This can lead to decreased cell proliferation and survival.
-
ERK/MAPK Pathway: The effects on this pathway can be cell-type dependent, with both activation and inhibition reported in different contexts.[3]
Researchers observing unexpected cellular responses should consider investigating the phosphorylation status of key proteins in these pathways (e.g., Akt, mTOR, ERK).
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol is used to measure telomerase activity in cell lysates.
Materials:
-
TRAPeze® Telomerase Detection Kit or similar
-
Cell lysis buffer (e.g., CHAPS lysis buffer)
-
Protein quantification assay (e.g., Bradford or BCA)
-
This compound
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
TRAP Reaction:
-
For each reaction, combine the cell lysate (containing a standardized amount of protein), TRAP buffer, dNTPs, substrate oligonucleotide, and this compound at various concentrations (or vehicle control).
-
Incubate at 30°C for 30 minutes to allow for telomeric repeat extension.
-
Perform PCR amplification of the extended products according to the kit manufacturer's instructions.
-
-
Analysis:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Green) and visualize the characteristic 6-base pair ladder indicative of telomerase activity.
-
Quantify the band intensities relative to the internal control to determine the level of telomerase inhibition.
-
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound (and a vehicle control).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. karger.com [karger.com]
Technical Support Center: Troubleshooting Small Molecule Precipitation in Media
This guide provides troubleshooting strategies for researchers encountering precipitation of small molecule inhibitors, such as a hypothetical "Telomerase-IN-6," in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved my small molecule inhibitor in DMSO to make a stock solution, but it precipitated immediately after I added it to my cell culture media. What went wrong?
A1: This is a common issue when working with hydrophobic small molecules. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous-based cell culture medium can cause the compound to crash out of solution. Several factors could be at play:
-
High Stock Concentration: Your stock solution might be too concentrated.
-
Final Concentration in Media: The desired final concentration in your media may exceed the compound's aqueous solubility.
-
Pipetting Technique: Adding the stock solution directly into the bulk of the media without proper mixing can lead to localized high concentrations and immediate precipitation.
-
Media Composition: Components in your media, such as high concentrations of salts or proteins, could be contributing to the precipitation.
Q2: How can I determine the best solvent for my small molecule inhibitor?
A2: The ideal solvent will dissolve your compound at a high concentration and be miscible with your cell culture media with minimal toxicity to your cells. While DMSO is a common choice, it's not always the best. You may need to perform a solubility test with a small amount of your compound in various solvents.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to minimize toxic effects on most cell lines. However, the sensitivity to DMSO can vary significantly between cell types. It is always best to run a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended final concentration.
Q4: Can I warm the media to help dissolve the precipitate?
A4: Gently warming the media to 37°C may help in some cases, but it is not a reliable solution and may not be suitable for all compounds, as some can be heat-sensitive. It is more effective to address the root cause of the precipitation.
Troubleshooting Guides
Guide 1: Optimizing Stock Solution and Dilution Technique
If you are observing precipitation upon adding your inhibitor to the media, follow these steps:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your media to reach the same final concentration, but it will lower the initial shock of solvent change.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. For example, add the stock to a smaller volume of media first, mix well, and then add this intermediate dilution to the rest of your media.
-
Improve Mixing: When adding the stock solution, gently swirl the media or pipette up and down to ensure rapid and thorough mixing. Avoid adding the stock directly to the bottom of the tube or flask without agitation.
Guide 2: Alternative Solvents and Formulations
If optimizing the dilution from a DMSO stock is unsuccessful, consider these alternatives:
-
Ethanol: 100% ethanol can be a good solvent for some hydrophobic compounds. Similar to DMSO, keep the final concentration in your media low (typically <0.5%).
-
Aqueous Buffers with Solubilizing Agents: For some molecules, using a buffer containing a small amount of a solubilizing agent like Tween® 80 or Pluronic® F-68 can improve solubility.
-
Co-solvent Systems: A mixture of solvents, such as DMSO and ethanol, or DMSO and PEG400, can sometimes provide better solubility than a single solvent.
Quantitative Data Summary
The choice of solvent is critical for preventing precipitation. The following table provides the solubility of a hypothetical small molecule in common laboratory solvents. Note: This is example data. You must determine the solubility of your specific compound.
| Solvent | Solubility (mg/mL) | Maximum Recommended Final Concentration in Media (v/v) |
| DMSO | >50 | < 0.5% |
| Ethanol (100%) | 25 | < 0.5% |
| Methanol | 10 | Not Recommended for live cells |
| PBS (pH 7.4) | <0.1 | N/A |
| Water | <0.01 | N/A |
Experimental Protocols
Protocol 1: Preparation of a Small Molecule Stock Solution
-
Weigh out a precise amount of your small molecule inhibitor (e.g., 5 mg).
-
Calculate the volume of solvent required to achieve your desired stock concentration (e.g., for a 10 mM stock of a 500 g/mol compound, dissolve 5 mg in 1 mL of DMSO).
-
Add the solvent to the vial containing the compound.
-
Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used, but be cautious of compound stability.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting Stock Solution into Cell Culture Media
-
Thaw your stock solution at room temperature.
-
Pre-warm your cell culture media to 37°C.
-
Calculate the volume of stock solution needed to achieve your desired final concentration in the media.
-
Pipette the calculated volume of the stock solution directly into the pre-warmed media while gently swirling the media.
-
Vortex the final solution gently for a few seconds to ensure homogeneity.
-
Visually inspect the media for any signs of precipitation. If the media appears cloudy or contains visible particles, the compound has likely precipitated.
Visualizations
Cell viability issues with Telomerase-IN-6 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Telomerase-IN-6. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot common cell viability issues that may arise when using this compound.
| Problem | Possible Cause | Suggested Solution |
| 1. Higher than expected cytotoxicity at low concentrations. | - Compound solubility issues: Precipitated compound can lead to inaccurate concentrations and cytotoxicity. - Cell line sensitivity: The cell line used may be highly sensitive to telomerase inhibition or off-target effects. - Incorrect compound concentration: Errors in dilution calculations or pipetting. | - Verify solubility: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for precipitates. - Perform a dose-response curve: Test a wide range of concentrations to determine the optimal working concentration for your specific cell line. - Check calculations and technique: Double-check all dilution calculations and ensure accurate pipetting. |
| 2. Inconsistent or non-reproducible results between experiments. | - Variability in cell culture: Differences in cell passage number, confluency, or overall health. - Inconsistent treatment conditions: Variations in incubation time, compound concentration, or solvent concentration. - Reagent variability: Degradation of this compound or other reagents over time. | - Standardize cell culture practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. - Maintain consistent protocols: Use a standardized protocol for all experiments, including incubation times and final solvent concentrations. - Proper compound storage: Store this compound as recommended by the supplier, typically at -20°C for powder and -80°C for solvent stocks, to prevent degradation.[1] Prepare fresh dilutions from a stock solution for each experiment. |
| 3. No significant effect on cell viability at expected concentrations. | - Cell line resistance: The chosen cell line may have low telomerase activity or employ alternative lengthening of telomeres (ALT) mechanisms. - Insufficient treatment duration: The effects of telomerase inhibition on telomere length and subsequent cell death can be delayed. - Compound degradation: Improper storage or handling of this compound. | - Screen multiple cell lines: Test this compound on a panel of cell lines with known telomerase activity to identify sensitive models. - Increase treatment duration: Conduct longer-term experiments (e.g., several population doublings) to allow for telomere shortening to induce senescence or apoptosis. - Verify compound activity: If possible, test the compound on a sensitive positive control cell line. |
| 4. Discrepancies between different viability assays. | - Different assay principles: Assays like MTT measure metabolic activity, while trypan blue exclusion measures membrane integrity. Off-target effects of the compound can interfere with metabolic assays.[2] | - Use multiple viability assays: Employ at least two different methods to confirm results. For example, combine a metabolic assay (e.g., MTT, XTT) with a direct cell counting method (e.g., trypan blue exclusion). - Confirm with apoptosis assays: Use assays like Annexin V/PI staining to specifically measure apoptosis induction. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of telomerase, a reverse transcriptase enzyme that adds telomeric repeats to the ends of chromosomes.[1] By inhibiting telomerase, the compound prevents the elongation of telomeres, leading to their progressive shortening with each cell division. This can ultimately trigger cellular senescence or apoptosis in cancer cells, which rely on telomerase for their immortality.[3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: According to a supplier, this compound powder should be stored at -20°C for up to three years, and in solvent at -80°C for up to one year.[1] It is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
Q3: How long should I treat my cells with this compound to see an effect?
A3: The time required to observe a significant effect on cell viability can vary depending on the cell line's doubling time and initial telomere length. Since telomerase inhibitors act by promoting telomere shortening, a process that occurs over multiple cell divisions, a noticeable effect may not be immediate. It is recommended to conduct experiments over several days or even weeks to allow for sufficient telomere erosion to induce cell death or senescence.[4]
Q4: Can this compound have off-target effects?
A4: While specific off-target effects for this compound are not well-documented in publicly available literature, it is a possibility with any small molecule inhibitor.[3] These off-target effects could potentially contribute to cytotoxicity. It is advisable to include appropriate controls in your experiments to help distinguish between on-target and off-target effects.
Q5: What are some appropriate positive and negative control cell lines for my experiments?
A5: A good positive control would be a cancer cell line known to have high telomerase activity, such as HeLa, Jurkat, or A549 cells. A suitable negative control could be a primary cell line with low or undetectable telomerase activity, or a cancer cell line known to utilize the Alternative Lengthening of Telomeres (ALT) pathway.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table provides representative data for a well-characterized small molecule telomerase inhibitor, BIBR1532, for illustrative purposes. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.
| Compound | Assay Type | Cell Line | IC50 Value |
| BIBR1532 | Cell-free Telomerase Assay | - | 100 nM[5] |
| BIBR1532 | Proliferation Assay (WST-1) | JVM13 (Leukemia) | 52 µM[6] |
| BIBR1532 | Proliferation Assay | Acute Myeloid Leukemia (AML) | 56 µM[6] |
| BIBR1532 | Telomerase Inhibition (TRAP Assay) | A549 (Lung Cancer) | 0.2 µM[7] |
Note: This data is for the telomerase inhibitor BIBR1532 and should be used as a reference only. The potency of this compound may differ.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[8][9][10]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or using an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol describes how to determine the number of viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.[11][12][13]
Materials:
-
Cell suspension treated with this compound
-
Trypan blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest cells after treatment with this compound and resuspend them in PBS.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Telomerase Activity Assessment using TRAP (Telomeric Repeat Amplification Protocol) Assay
The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.[4][14][15][16]
Materials:
-
Cell pellets (treated and untreated with this compound)
-
CHAPS lysis buffer
-
TRAP reaction buffer
-
TS primer
-
ACX primer
-
Taq DNA polymerase
-
dNTPs
-
PCR tubes
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA staining dye (e.g., SYBR Green)
Procedure:
-
Prepare cell extracts by lysing a known number of cells in CHAPS lysis buffer.
-
Set up the TRAP reaction by combining the cell extract with the TRAP reaction buffer, TS primer, dNTPs, and Taq polymerase.
-
Incubate the reaction at room temperature to allow telomerase to add telomeric repeats to the TS primer.
-
Perform PCR amplification using the TS and ACX primers to amplify the extended products.
-
Analyze the PCR products by polyacrylamide gel electrophoresis.
-
Stain the gel with a DNA staining dye and visualize the characteristic ladder of 6-base pair repeats, which indicates telomerase activity. The intensity of the ladder is proportional to the telomerase activity in the sample.
Visualizations
Caption: Telomerase Inhibition Pathway leading to Apoptosis.
Caption: A logical workflow for troubleshooting cell viability experiments.
Caption: A typical workflow for a cell viability assay.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 3. Roles for TERT and Telomerase in Cell Differentiation and Apoptosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Trypan Blue Exclusion | Thermo Fisher Scientific - CZ [thermofisher.com]
- 12. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 14. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Telomeric Repeat Amplification Protocol (TRAP) assay [bio-protocol.org]
Technical Support Center: Improving Telomerase Inhibitor Efficacy in Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to telomerase inhibitors, with a focus on the representative compound 6-thio-2'-deoxyguanosine (6-thio-dG) .
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 6-thio-dG?
6-thio-dG is a nucleoside analog that is recognized by telomerase and incorporated into the telomeres. This incorporation leads to modified telomeres that cause telomere dysfunction without significantly changing the telomere length.[1] This dysfunction ultimately triggers a DNA damage response, leading to cell cycle arrest and apoptosis in telomerase-positive cancer cells.[1]
Q2: My cancer cell line is showing resistance to 6-thio-dG. What are the possible reasons?
Resistance to telomerase inhibitors like 6-thio-dG can arise from several mechanisms:
-
Alternative Lengthening of Telomeres (ALT): Some cancer cells can switch to a telomerase-independent mechanism to maintain their telomeres, known as the ALT pathway. This pathway uses homologous recombination to lengthen telomeres.[2]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Telomerase Subunits: Mutations or altered expression of the telomerase reverse transcriptase (hTERT) or the telomerase RNA component (hTR) could potentially affect the binding or incorporation of 6-thio-dG.
-
Metabolic Adaptations: Cancer cells might develop metabolic changes that reduce their reliance on pathways affected by telomerase inhibition.
Q3: Can 6-thio-dG be used in combination with other therapies to overcome resistance?
Yes, combination therapy is a promising strategy to enhance the efficacy of 6-thio-dG and overcome resistance. Studies have shown robust synergistic anti-tumor effects when 6-thio-dG is combined with cytotoxic drugs like etoposide and doxorubicin in neuroblastoma cell lines.[1][3] However, not all combinations are synergistic; for example, no synergistic effect was observed with ceritinib.[1][3]
Troubleshooting Guides
Issue 1: Decreased or No Efficacy of 6-thio-dG in a Telomerase-Positive Cell Line
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell line may have activated the ALT pathway. | 1. Perform a C-circle assay or check for the presence of ALT-associated PML bodies (APBs) to determine if the cell line is ALT-positive. | A positive result indicates that the cells are using the ALT pathway, explaining the lack of response to a telomerase inhibitor. |
| Suboptimal drug concentration or treatment duration. | 2. Perform a dose-response experiment to determine the GI50 (50% growth inhibition) concentration for your specific cell line. The median GI50 for 6-thio-dG in some neuroblastoma cell lines is around 2.65 µM.[1] | Establishing the optimal concentration and treatment time will ensure maximal effect. |
| Incorrect assessment of telomerase activity. | 3. Confirm telomerase activity in your cell line using a Telomeric Repeat Amplification Protocol (TRAP) assay.[1] | This will verify that the target of 6-thio-dG is present and active in your cells. |
Issue 2: Acquired Resistance to 6-thio-dG After Initial Successful Treatment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Emergence of a resistant subpopulation. | 1. Isolate and characterize the resistant cells. Analyze them for the presence of ALT, expression of drug efflux pumps, or mutations in telomerase subunits. | Identification of the resistance mechanism will guide the selection of appropriate combination therapies. |
| Selection for cells with lower telomerase dependency. | 2. Evaluate the effect of combining 6-thio-dG with chemotherapy (e.g., etoposide or doxorubicin).[1][3] | Synergistic effects may be observed, leading to the elimination of resistant cells. |
Data Summary
Table 1: Synergistic Effects of 6-thio-dG with Chemotherapeutic Agents in Neuroblastoma Cell Lines
| Combination | Effect | Reference |
| 6-thio-dG + Etoposide | Robust synergistic anti-tumor effects | [1][3] |
| 6-thio-dG + Doxorubicin | Robust synergistic anti-tumor effects | [1][3] |
| 6-thio-dG + Ceritinib | No synergistic effects observed | [1][3] |
Experimental Protocols
Protocol 1: Determination of Telomerase Activity using Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol is a standard method to detect telomerase activity in cell extracts.
Materials:
-
Cell lysis buffer
-
TRAP reaction buffer
-
dNTPs
-
TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')
-
Taq DNA polymerase
-
Proteinase K
-
PCR tubes
-
Thermal cycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
SYBR Green or similar DNA stain
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the extract.
-
-
TRAP Reaction:
-
In a PCR tube, combine the cell extract with TRAP reaction buffer, dNTPs, TS primer, and ACX primer.
-
Incubate at 25°C for 30 minutes for telomerase-mediated elongation of the TS primer.
-
Inactivate telomerase by heating at 95°C for 5 minutes.
-
-
PCR Amplification:
-
Add Taq DNA polymerase to the reaction mixture.
-
Perform PCR amplification with appropriate cycling conditions (e.g., 30-35 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 1 min).
-
-
Detection of TRAP Products:
-
Run the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel with SYBR Green and visualize the DNA fragments. A characteristic ladder of 6-bp increments indicates telomerase activity.
-
Protocol 2: Cell Viability Assay to Determine GI50
This protocol is used to assess the effect of 6-thio-dG on cell proliferation and to calculate the 50% growth inhibitory concentration (GI50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-thio-dG stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of 6-thio-dG in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of 6-thio-dG. Include a vehicle control (medium with the same concentration of solvent used to dissolve 6-thio-dG).
-
-
Incubation:
-
Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control.
-
Plot the cell viability against the log of the drug concentration.
-
Use a non-linear regression analysis to calculate the GI50 value.
-
Visualizations
Caption: Troubleshooting workflow for 6-thio-dG resistance.
Caption: 6-thio-dG mechanism and the ALT resistance pathway.
References
- 1. Telomerase-targeting compounds Imetelstat and 6-thio-dG act synergistically with chemotherapy in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomerase and telomeres in aging theory and chronographic aging theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomerase-targeting compounds Imetelstat and 6-thio-dG act synergistically with chemotherapy in high-risk neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Telomerase Inhibitor (Based on Telomerase-IN-1 Data)
Disclaimer: Specific degradation and storage information for "Telomerase-IN-6" is not publicly available. The following guidance is based on the available data for a similar compound, Telomerase-IN-1, and general best practices for handling chemical inhibitors in a research setting. Researchers should always consult the manufacturer's specific instructions for any compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the Telomerase Inhibitor powder?
A1: For long-term storage, the lyophilized powder should be stored at -20°C. For shorter periods, it can be kept at 4°C. Always refer to the product-specific datasheet for the most accurate information.
Q2: What is the recommended solvent for reconstituting the Telomerase Inhibitor?
A2: The choice of solvent depends on the experimental design. For in vitro cell-based assays, DMSO is a common solvent. Always check the solubility information provided by the manufacturer.
Q3: How should I store the reconstituted Telomerase Inhibitor solution?
A3: Aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C. Based on data for Telomerase-IN-1, a solution stored at -20°C should be used within one month, while a solution stored at -80°C should be used within six months.[1]
Q4: What are the signs of inhibitor degradation?
A4: A decrease in the expected biological activity, such as a reduced inhibition of telomerase activity or a diminished anti-proliferative effect on cancer cells, can be a sign of degradation.[1] Visible changes in the solution, such as precipitation or color change, may also indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Inhibitor Activity | Improper storage conditions (e.g., exposure to light, incorrect temperature). | Review storage and handling procedures. Use a fresh aliquot of the inhibitor. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the inhibitor solution. | |
| Incorrect solvent used for reconstitution. | Verify the recommended solvent and solubility from the manufacturer's datasheet. | |
| Inconsistent Experimental Results | Inaccurate pipetting of the inhibitor solution. | Calibrate pipettes regularly. Use filtered pipette tips to avoid contamination. |
| Cell line variability or contamination. | Perform regular cell line authentication and mycoplasma testing. | |
| Degradation of the inhibitor in the culture medium. | Determine the stability of the inhibitor in your specific cell culture medium and conditions. Consider refreshing the medium with a fresh inhibitor at appropriate intervals. | |
| Precipitation of the Inhibitor in Culture Medium | The final concentration of the inhibitor exceeds its solubility in the medium. | Lower the final concentration of the inhibitor. Ensure the solvent concentration (e.g., DMSO) does not exceed a level toxic to the cells (typically <0.5%). |
Storage Conditions Summary
The following table summarizes the recommended storage conditions for a telomerase inhibitor, based on the data available for Telomerase-IN-1.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Long-term |
| Reconstituted Solution | -20°C | Up to 1 month[1] |
| Reconstituted Solution | -80°C | Up to 6 months[1] |
Experimental Workflow for a Cell-Based Telomerase Inhibition Assay
Caption: A general workflow for assessing the efficacy of a telomerase inhibitor in a cell-based assay.
Troubleshooting Decision Tree for Unexpected Results
Caption: A decision tree to troubleshoot unexpected outcomes in experiments with a telomerase inhibitor.
References
How to dissolve Telomerase-IN-6 for experiments
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the effective use of Telomerase-IN-6 in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for my experiments?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For in vivo studies, a stock solution can be prepared by dissolving the compound in DMSO. While specific quantitative solubility data is not widely published, a stock solution of 40 mg/mL in DMSO has been referenced for creating in vivo formulations.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent (e.g., DMSO): Store at -80°C for up to 1 year.[1]
It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of the enzyme telomerase.[1] Telomerase is a ribonucleoprotein that adds telomeric repeat sequences to the ends of chromosomes, a process crucial for the immortalization of cancer cells. The enzyme consists of two core components: the catalytic subunit, telomerase reverse transcriptase (TERT), and the telomerase RNA component (TERC), which serves as a template.[2] Telomerase inhibitors, in general, function by targeting either TERT or TERC, leading to the progressive shortening of telomeres with each cell division. This ultimately results in cell cycle arrest or apoptosis in cancer cells that rely on telomerase for their continued proliferation.[3][4] The specific molecular target of this compound, whether it be TERT or TERC, is a key area of ongoing research.
Troubleshooting Guide
Q1: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer or cell culture medium. What should I do?
A1: This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous environment. Here are some steps to troubleshoot this problem:
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your working solution is low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Vortexing/Mixing: After adding the this compound stock solution to your aqueous buffer or medium, vortex or mix the solution thoroughly and immediately to ensure rapid and uniform dispersion.
-
Sonication: Gentle sonication of the final solution in a water bath sonicator for a few minutes can help to redissolve any precipitate.
-
Warm the Solution: Briefly warming the solution to 37°C may aid in dissolution. However, be cautious about the temperature stability of other components in your medium.
-
Use of a Surfactant: For in vivo formulations, co-solvents and surfactants like PEG300 and Tween 80 are often used to improve solubility and stability.[1] For in vitro assays, the use of a small, non-toxic concentration of a surfactant like Pluronic F-68 could be explored, but its compatibility with your specific cell line and assay should be validated.
Q2: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the reason?
A2: Several factors could contribute to a lack of expected activity. Consider the following:
-
Compound Stability: Ensure that the compound has been stored correctly and that the stock solution is not expired. Avoid repeated freeze-thaw cycles.
-
Working Concentration: The optimal working concentration is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. For a similar telomerase inhibitor, Telomerase-IN-1, concentrations in the nanomolar to low micromolar range were effective in cell viability assays.
-
Incubation Time: The effects of telomerase inhibition are often not immediate and may require several population doublings to manifest as telomere shortening and subsequent effects on cell proliferation. Long-term cell culture experiments may be necessary to observe a significant phenotype.[5]
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to telomerase inhibitors. The level of telomerase activity and the initial telomere length in your chosen cell line can influence the response.
-
Assay Type: The type of assay used to measure the effect is important. Direct measurement of telomerase activity using a TRAP (Telomeric Repeat Amplification Protocol) assay can confirm target engagement. Cell viability or proliferation assays (e.g., MTT, CellTiter-Glo) will measure the downstream consequences of telomerase inhibition.
Data Presentation
Solubility of Telomerase Inhibitors
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ~40 mg/mL (for stock) | [1] |
| Ethanol | Data not available | ||
| Water | Data not available | ||
| Telomerase Inhibitor IX | DMSO | 5 mg/mL |
Experimental Protocols
Detailed Methodology: Cell Viability Assay (General Protocol)
This protocol is a general guideline for assessing the effect of this compound on cell viability using an MTT assay. It is recommended to optimize the conditions for your specific cell line and experimental setup.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. A vehicle control (medium with the same concentration of DMSO) must be included.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 48, 72, or 96 hours). The incubation time should be optimized based on the cell doubling time and the expected onset of the inhibitor's effect.
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
Telomerase-IN-6 experimental controls and best practices
Welcome to the technical support center for Telomerase-IN-6. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
I. Compound Information
This compound , also known as 6-thio-2'-deoxyguanosine (6-thio-dG) , is a nucleoside analog that acts as a substrate for telomerase. Unlike direct telomerase inhibitors, 6-thio-dG is incorporated into newly synthesized telomeres. This incorporation leads to telomere dysfunction, triggering a DNA damage response and subsequent cellular senescence or apoptosis in telomerase-positive cancer cells, with minimal effect on normal, telomerase-negative cells.[1][2][3]
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (6-thio-dG)?
A1: this compound is a substrate precursor for telomerase. It is converted intracellularly to its triphosphate form (6-thio-dGTP) and is incorporated into the telomeres by telomerase.[1] This results in modified telomeres that are recognized as damaged DNA, leading to the activation of the DNA damage response (DDR) pathway, including the activation of ATM and ATR kinases.[4][5] This ultimately causes telomere dysfunction, leading to cell cycle arrest, senescence, or apoptosis in cancer cells that express telomerase.[1][6]
Q2: How should I prepare and store this compound?
A2:
-
Solubility: this compound is soluble in organic solvents like DMSO (up to 50 mg/mL) and dimethylformamide (DMF).[6][7] It has limited solubility in aqueous buffers.[7]
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound in DMSO. For example, a 50 mM stock solution can be prepared by dissolving the compound in a 1:1 solution of DMSO and water.[1]
-
Storage: Store the solid compound at -20°C, protected from light.[7] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6][8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[7]
Q3: What are the typical concentrations of this compound to use in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. IC50 values for cell viability are typically in the range of 0.7 to 2.9 µM for many cancer cell lines after 72-96 hours of treatment.[6][9][10] For inducing telomere dysfunction, concentrations ranging from 1 to 10 µM are commonly used.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How long does it take to observe the effects of this compound?
A4: The induction of telomere dysfunction and subsequent cellular effects are relatively rapid compared to direct telomerase inhibitors that rely on progressive telomere shortening. Telomere dysfunction-induced foci (TIFs) can be observed as early as 48 to 72 hours after treatment.[1][3] Effects on cell viability and apoptosis are typically measured after 72 to 120 hours of treatment.
III. Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed in telomerase-positive cancer cells. | 1. Suboptimal concentration of this compound. 2. Short incubation time. 3. Low telomerase activity in the cell line. 4. Incorrect preparation or degradation of the compound. | 1. Perform a dose-response curve to determine the optimal IC50 for your cell line. 2. Increase the incubation time (e.g., up to 7 days, with media and compound changes every 3 days).[9][10][11] 3. Confirm telomerase activity in your cell line using a TRAP assay. 4. Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles.[6][7][8] |
| High cytotoxicity observed in telomerase-negative control cells. | 1. Off-target effects at high concentrations. 2. Contamination of cell culture. | 1. Use a lower concentration of this compound. Telomerase-negative cells are generally less sensitive.[1][2] 2. Check for mycoplasma or other contaminants in your cell culture. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent timing of compound addition. 3. Degradation of this compound stock solution. | 1. Ensure consistent cell seeding density across all experiments. 2. Add the compound at the same time point after cell seeding. 3. Use freshly prepared or properly stored aliquots of the stock solution. |
| Difficulty in detecting telomere dysfunction (TIFs). | 1. Insufficient treatment duration or concentration. 2. Issues with the immunofluorescence protocol. 3. Low level of telomere damage. | 1. Increase the concentration and/or duration of this compound treatment. 2. Optimize your immunofluorescence protocol, including antibody concentrations and incubation times. Ensure proper permeabilization. 3. Use a sensitive detection method and ensure a sufficient number of cells are analyzed. |
IV. Experimental Protocols & Data
A. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound (6-thio-dG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours.[1]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Expected Results: A dose-dependent decrease in cell viability in telomerase-positive cancer cells.
Quantitative Data: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| HCT116 | Colon Cancer | ~1.0 | 7 days | [11] |
| A549 | Lung Cancer | ~2.9 | 7 days | [5] |
| H2882 | Lung Cancer | ~1.5 | 7 days | [11] |
| HCC827 | Lung Cancer | ~0.7 | 7 days | [11] |
| Glioma Cell Lines (panel) | Glioma | 0.1 - 10 | 96 hours | [6] |
| MC38 | Murine Colon Cancer | 0.37 | 5 days | [13] |
B. Western Blot for DNA Damage Response
This protocol is for detecting the activation of the DNA damage response pathway by analyzing the phosphorylation of H2AX (γH2AX).
Materials:
-
This compound (6-thio-dG)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-γH2AX, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL western blotting substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 5 µM) or vehicle control (DMSO) for 48-72 hours.[1]
-
Lyse the cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against γH2AX overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control like β-actin.
Expected Results: An increased band intensity for γH2AX in cells treated with this compound, indicating an activated DNA damage response.
C. Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is typically used to measure telomerase activity. When studying this compound, which is a telomerase substrate, the TRAP assay can be adapted to assess the inhibitory effect on telomere elongation. A decrease in the intensity of the TRAP ladder would indicate inhibition of telomerase's ability to extend telomeres.
Materials:
-
TRAP assay kit (commercial kits are available, e.g., from Roche or Millipore) or individual reagents (TRAP buffer, dNTPs, TS primer, ACX primer, Taq polymerase)[14][15]
-
Cell lysate from cells treated with this compound or control.
Protocol (General Outline):
-
Prepare cell lysates from control and this compound-treated cells using a CHAPS or NP-40 lysis buffer.[14][15]
-
Perform the TRAP reaction according to the manufacturer's instructions or a standard protocol. This typically involves two steps:
-
Analyze the PCR products by gel electrophoresis on a polyacrylamide gel.[14]
-
Visualize the characteristic 6-base pair ladder. The intensity of the ladder reflects the telomerase activity.
Expected Results with this compound: A dose-dependent decrease in the intensity of the TRAP ladder, indicating that 6-thio-dG incorporation is interfering with the normal processive elongation of the telomeres by telomerase.
V. Signaling Pathways and Experimental Workflows
A. Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway initiated by this compound.
Caption: Signaling pathway of this compound (6-thio-dG) in a telomerase-positive cancer cell.
B. Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound.
Caption: General experimental workflow for investigating the effects of this compound.
References
- 1. A Modified Nucleoside 6-thio-2’-deoxyguanosine Exhibits Anti-tumor Activity in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Induction of Telomere Dysfunction Mediated By the Telomerase Substrate Precursor 6-Thio-2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. Telomere-related DNA damage response pathways in cancer therapy: prospective targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Telomere Stress Potentiates STING-Dependent Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. telomer.com.tr [telomer.com.tr]
Validation & Comparative
Comparative Analysis of Telomerase Inhibitors: A Deep Dive into BIBR1532
A direct comparative analysis between Telomerase-IN-6 and BIBR1532 is not feasible at this time due to the absence of publicly available scientific literature and experimental data for a compound specifically identified as "this compound." Extensive searches for "this compound" in scientific databases and commercial supplier catalogs did not yield any relevant information regarding its chemical structure, mechanism of action, or inhibitory activity. It is possible that "this compound" is an internal designation for a compound not yet disclosed to the public domain or a less common research tool.
This guide will therefore focus on providing a comprehensive overview of the well-characterized telomerase inhibitor, BIBR1532, including its mechanism of action, inhibitory activity, and the experimental protocols used to assess its function. This information will serve as a valuable reference for researchers in the field of telomere biology and drug discovery.
BIBR1532: A Non-Competitive Inhibitor of Telomerase
BIBR1532 is a potent and selective small molecule inhibitor of the human telomerase enzyme.[1][2] It is a non-nucleosidic compound that functions as a non-competitive inhibitor of the telomerase reverse transcriptase (TERT) subunit.[3] This means that BIBR1532 does not compete with the natural nucleotide substrates for binding to the active site of the enzyme. Instead, it is believed to bind to a distinct allosteric site on TERT, thereby inducing a conformational change that inhibits the enzyme's catalytic activity.[3]
The inhibition of telomerase by BIBR1532 leads to the progressive shortening of telomeres, the protective caps at the ends of chromosomes.[4] In cancer cells, where telomerase is often reactivated to enable limitless replication, this telomere erosion ultimately triggers cellular senescence or apoptosis (programmed cell death), thus inhibiting tumor growth.[2][4]
Quantitative Activity of BIBR1532
The inhibitory potency of BIBR1532 has been determined in various assays, with the half-maximal inhibitory concentration (IC50) values varying depending on the experimental system.
| Assay Type | Target | IC50 Value | Reference |
| Cell-free (recombinant hTERT) | Human Telomerase | 93 nM | [1] |
| Cell-based (Leukemia cells) | Cellular Proliferation | 52 µM | Not explicitly cited |
It is important to note that the IC50 values in cell-free assays, which measure direct enzyme inhibition, are typically lower than those observed in cell-based assays. The higher concentrations required in cellular systems can be attributed to factors such as cell permeability, metabolic stability, and off-target effects.
Experimental Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay
The most common method for measuring telomerase activity and evaluating the efficacy of inhibitors like BIBR1532 is the Telomeric Repeat Amplification Protocol (TRAP) assay.[5] This highly sensitive PCR-based assay involves two main steps:
-
Telomerase-mediated extension: A cell extract containing telomerase is incubated with a synthetic DNA primer (TS primer). If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
PCR amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer that is specific for the telomeric repeats. The amplified products are subsequently visualized by gel electrophoresis, where a characteristic ladder of bands indicates telomerase activity.
Detailed TRAP Assay Protocol
Below is a generalized protocol for a TRAP assay, which may require optimization depending on the specific cell type and experimental conditions.
1. Cell Lysis:
- Harvest cells and wash with phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., CHAPS-based buffer) on ice.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the active telomerase.
- Determine the protein concentration of the lysate.
2. TRAP Reaction:
- Prepare a master mix containing TRAP buffer, dNTPs, TS primer, reverse primer, and Taq polymerase.
- In individual PCR tubes, add a standardized amount of cell lysate.
- For inhibitor studies, pre-incubate the lysate with varying concentrations of BIBR1532 or the vehicle control (e.g., DMSO) for a specified time.
- Add the master mix to each tube.
3. Telomerase Extension and PCR Amplification:
- Incubate the reaction mixture at a temperature optimal for telomerase activity (e.g., 30°C) to allow for the extension of the TS primer.
- Perform PCR amplification with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
4. Detection of TRAP Products:
- Resolve the amplified products on a polyacrylamide or agarose gel.
- Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA fragments under UV light.
- The presence of a ladder of bands with 6-base pair increments is indicative of telomerase activity. The intensity of the ladder reflects the level of telomerase activity.
5. Quantification:
- Densitometry can be used to quantify the intensity of the TRAP ladder, allowing for the determination of the IC50 value of the inhibitor.
Signaling Pathway and Experimental Workflow
The inhibition of telomerase by BIBR1532 initiates a cascade of events that ultimately leads to cell cycle arrest and apoptosis. The following diagrams illustrate the telomerase-mediated telomere maintenance pathway and a typical experimental workflow for evaluating a telomerase inhibitor.
Caption: Telomerase inhibition pathway by BIBR1532.
Caption: Experimental workflow for BIBR1532 evaluation.
References
- 1. embopress.org [embopress.org]
- 2. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 3. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Telomeres and Telomerase in Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative telomerase enzyme activity determination using droplet digital PCR with single cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Telomerase Inhibitors for Cancer Research
An in-depth guide for researchers and drug development professionals on the performance and mechanisms of leading telomerase inhibitors.
Telomerase, a reverse transcriptase that maintains the length of telomeres, is a critical enzyme for cellular immortalization and is expressed in approximately 90% of human tumors, making it a prime target for cancer therapy.[1][2] The inhibition of telomerase can lead to telomere shortening, replicative senescence, and apoptosis in cancer cells.[3][4] This guide provides a comparative overview of several key telomerase inhibitors, presenting their mechanisms of action, experimental data, and relevant protocols to aid researchers in selecting the appropriate tool for their studies.
A search for "Telomerase-IN-6" did not yield a specific, well-documented inhibitor under this name in the reviewed scientific literature. Therefore, this guide will focus on a comparison of other prominent and well-characterized telomerase inhibitors.
Overview of Telomerase Inhibitors
Telomerase inhibitors can be broadly categorized based on their mechanism of action. The primary targets are the two essential components of the telomerase holoenzyme: the catalytic protein subunit, human telomerase reverse transcriptase (hTERT), and the functional RNA component (hTR or hTERC), which serves as a template for telomere synthesis.[1][5]
Here, we compare the following inhibitors:
-
BIBR1532: A potent and selective non-competitive small molecule inhibitor of telomerase.[6]
-
Imetelstat (GRN163L): An oligonucleotide-based inhibitor that is the only drug in its class currently in clinical trials.[7][8]
-
Costunolide: A natural sesquiterpene lactone that has been shown to inhibit telomerase activity.[9][10][11]
-
6-thio-2'-deoxyguanosine (6-thio-dG): A nucleoside analog that is incorporated into telomeres by telomerase, leading to telomere dysfunction.
Quantitative Comparison of Telomerase Inhibitors
The following table summarizes the key quantitative data for the selected telomerase inhibitors, providing a basis for comparison of their potency and cellular effects.
| Inhibitor | Type | Target | IC50 (Cell-Free) | Cellular Effects | Cancer Cell Lines Tested |
| BIBR1532 | Small Molecule | hTERT | 93-100 nM[6][12] | Induces telomere shortening, senescence, and growth arrest.[3][12] | NCI-H460 (Lung), HT1080 (Fibrosarcoma), MDA-MB-231 (Breast), DU145 (Prostate), JVM13, Nalm-1, HL-60, Jurkat (Leukemia), MCF-7 (Breast), ES2, SKOV3, TOV112D (Ovarian)[6][12] |
| Imetelstat (GRN163L) | Oligonucleotide | hTR Template | Not directly comparable (competitive antagonist) | Causes telomere shortening, cellular senescence, or apoptosis.[13] | CD18/HPAF, CAPAN1, AsPC1, L3.6pl (Pancreatic), various hematologic malignancies in clinical trials.[4][13][14] |
| Costunolide | Natural Product | hTERT Expression | 65 µM (in MCF-7 cells)[9] | Inhibits telomerase activity, suppresses proliferation, and induces apoptosis.[9][10] | MCF-7, MDA-MB-231 (Breast), NALM-6 (Leukemia), A549 (Lung), SK-OV-3 (Ovarian), SK-MEL-2 (Melanoma), XF498 (CNS), HCT-15 (Colon)[10][11][15] |
| 6-thio-2'-deoxyguanosine | Nucleoside Analog | Telomere Synthesis | Not applicable | Induces telomere dysfunction and rapid cell death in telomerase-positive cells.[16] | A549 (Lung) and a wide range of other cancer cell lines.[16] |
Mechanisms of Action and Signaling Pathways
The signaling pathway below illustrates the central role of telomerase in maintaining telomere length and how different inhibitors interfere with this process.
Caption: Mechanism of telomerase action and points of intervention for various inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate telomerase inhibitors.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay is a standard method for measuring telomerase activity.
Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.
Protocol:
-
Cell Lysate Preparation: Prepare cell extracts containing active telomerase.
-
Telomerase Reaction: Incubate the cell lysate with a synthetic DNA primer (TS primer) and dNTPs. Telomerase in the extract will add telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer.
-
Detection: The PCR products are separated by polyacrylamide gel electrophoresis and visualized, or quantified by real-time PCR. The intensity of the resulting ladder of bands or the qPCR signal is proportional to the telomerase activity in the sample.[17]
Telomere Length Measurement (Telomere Restriction Fragment - TRF Analysis)
TRF analysis by Southern blotting is a common method to determine the average length of telomeres in a cell population.
Protocol:
-
Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from cell samples.
-
Restriction Enzyme Digestion: Digest the genomic DNA with restriction enzymes that do not cut within the telomeric repeat sequences.
-
Gel Electrophoresis: Separate the digested DNA fragments by agarose gel electrophoresis.
-
Southern Blotting: Transfer the separated DNA to a membrane.
-
Hybridization: Probe the membrane with a labeled telomere-specific probe (e.g., (TTAGGG)n).
-
Detection: Visualize the hybridized probe to reveal a smear of fragments representing the telomeres of different lengths. The average telomere length is determined by analyzing the distribution of the signal.[17]
Cell Viability and Proliferation Assays
These assays are used to determine the cytotoxic and cytostatic effects of the inhibitors on cancer cells.
Protocol (MTT Assay Example):
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the telomerase inhibitor for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
The landscape of telomerase inhibitors is diverse, with compounds ranging from small molecules to oligonucleotides and natural products. BIBR1532 stands out for its high potency in cell-free assays, while Imetelstat is notable for its advancement into clinical trials.[6][7] Costunolide represents a class of natural compounds with potential anti-cancer properties mediated in part by telomerase inhibition.[10] 6-thio-dG offers a unique mechanism by inducing telomere dysfunction rather than directly inhibiting the enzyme.[16] The choice of inhibitor will depend on the specific research question, whether it be mechanistic studies, preclinical evaluation, or clinical application. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess and compare the efficacy of these and other novel telomerase inhibitors.
References
- 1. Human Telomerase and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomerase and its potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 4. Inhibitors of telomerase and poly(ADP-ribose) polymerases synergize to limit the lifespan of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Imetelstat (GRN163L)--telomerase-based cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Inhibitory effects of costunolide on the telomerase activity in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Pardon Our Interruption [opnme.com]
- 13. What is Imetelstat used for? [synapse.patsnap.com]
- 14. imetelstat.eu [imetelstat.eu]
- 15. Costunolide-Induced Apoptosis Is Caused by Receptor-Mediated Pathway and Inhibition of Telomerase Activity in NALM-6 Cells [jstage.jst.go.jp]
- 16. Induction of telomere dysfunction mediated by the telomerase substrate precursor 6-thio-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening of telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Telomerase-IN-6 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the target engagement of novel telomerase inhibitors, using the well-characterized compounds Imetelstat and BIBR1532 as comparative benchmarks. The methodologies and data presentation formats detailed below can be adapted for the evaluation of new chemical entities such as Telomerase-IN-6.
Comparative Efficacy of Telomerase Inhibitors
Effective validation of a novel telomerase inhibitor requires a quantitative comparison against established compounds. The following table summarizes the inhibitory concentrations (IC50) of Imetelstat and BIBR1532, providing a baseline for assessing the potency of new inhibitors like this compound.
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| Imetelstat (GRN163L) | hTR (RNA template) | Telomerase Activity Assay | ~75 nM | NCI-H460 | [1][2][3][4] |
| BIBR1532 | hTERT (catalytic subunit) | TRAP Assay | 93 nM | HeLa | [5][6][7] |
Experimental Protocols for Target Validation
Accurate and reproducible experimental design is crucial for validating the mechanism of action of a novel telomerase inhibitor. Below are detailed protocols for key assays used to measure telomerase activity and confirm target engagement.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.[8][9][10]
a. Cell Lysate Preparation:
-
Harvest 1 x 10^5 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the cell extract.
b. Telomerase Extension Reaction:
-
Prepare a reaction mix containing TRAP buffer, dNTPs, TS primer, and the cell extract.
-
Incubate at 25°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.
c. PCR Amplification:
-
Add ACX reverse primer and Taq polymerase to the reaction mix.
-
Perform PCR with the following cycles:
-
Initial denaturation at 95°C for 2 minutes.
-
30-35 cycles of:
-
Denaturation at 95°C for 30 seconds.
-
Annealing at 50-60°C for 30 seconds.
-
Extension at 72°C for 45 seconds.
-
-
Final extension at 72°C for 10 minutes.
-
d. Detection of Products:
-
Analyze the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with SYBR Green or a similar fluorescent dye and visualize the characteristic 6-base pair ladder indicative of telomerase activity.
Direct Telomerase Enzymatic Assay
This assay directly measures the incorporation of radiolabeled or biotinylated nucleotides onto a telomeric substrate.[11][12]
a. Reaction Setup:
-
Prepare a reaction mixture containing cell lysate, biotinylated TS primer, unlabeled dNTPs, and [α-32P]dGTP or biotin-11-dGTP.
-
Incubate at 30°C for 1-2 hours.
b. Product Capture and Detection:
-
Stop the reaction and capture the biotinylated products on streptavidin-coated plates or beads.
-
Wash thoroughly to remove unincorporated nucleotides.
-
For radiolabeled detection, measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive detection, use a streptavidin-HRP conjugate followed by a chemiluminescent substrate and measure the signal with a luminometer.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[13][14][15][16][17]
a. Cell Treatment and Heating:
-
Treat intact cells with the test compound (e.g., this compound) or vehicle control.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
b. Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
c. Protein Detection:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., TERT).
-
Quantify the band intensities to determine the melting curve of the protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Telomerase mechanism of action and points of inhibition.
Caption: Workflow of the Telomeric Repeat Amplification Protocol (TRAP) Assay.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
References
- 1. Telomerase-targeting compounds Imetelstat and 6-thio-dG act synergistically with chemotherapy in high-risk neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imetelstat.eu [imetelstat.eu]
- 3. onclive.com [onclive.com]
- 4. ashpublications.org [ashpublications.org]
- 5. A Yeast Chemical Genetic Screen Identifies Inhibitors of Human Telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 8. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Nonradioactive direct telomerase activity detection using biotin‐labeled primers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Telomerase Inhibitors in Preclinical In Vivo Models
For researchers and drug development professionals navigating the landscape of cancer therapeutics, targeting telomerase presents a compelling strategy. This enzyme is reactivated in the vast majority of human cancers to enable replicative immortality, a hallmark of malignancy. While a specific compound designated "Telomerase-IN-6" is not prominently documented in publicly available scientific literature, a number of other potent telomerase inhibitors have been extensively evaluated in preclinical in vivo models. This guide provides a comparative overview of the efficacy, mechanisms, and experimental considerations for several key telomerase inhibitors: BIBR1532, 6-Thio-2'-deoxyguanosine (6-Thio-dG), MST-312, and Imetelstat (GRN163L).
In Vivo Efficacy: A Comparative Summary
The following table summarizes the quantitative data on the in vivo efficacy of these selected telomerase inhibitors across various cancer models.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Outcomes | Toxicity/Adverse Effects | Citation |
| BIBR1532 | Non-Small Cell Lung Cancer (NSCLC) | Mouse Xenograft (A549 cells) | Not specified, used in combination with ionizing radiation. | Synergistically enhanced anti-tumor efficacy of radiation. | No toxicity to hematologic and internal organs at non-toxic dose levels. | [1] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Nude Mouse Xenograft (KYSE150 cells) | Not specified. | Significantly suppressed tumor growth. Reduced hTERT and Ki-67 expression. | No apparent adverse effects on heart, liver, spleen, lungs, and kidneys. | [2][3] | |
| 6-Thio-dG | Lung Cancer | Mouse Xenograft (A549 cells) | 2mg/kg intraperitoneally every other day. | Superior decrease in tumor growth rate compared to 6-thioguanine. Increased telomere dysfunction in tumor cells. | Minimal toxicity observed in normal organs of mice. | [4][5] |
| Glioma | Not specified. | Not specified. | Effective in the majority of human and mouse glioma cell lines with no obvious toxicity against normal astrocytes. | No obvious toxicity against normal astrocytes. | [6] | |
| Melanoma | Xenografts (1205Lu and A375 cells) | Not specified. | Inhibited tumor growth. | Not specified. | [7] | |
| Small Cell Lung Cancer (SCLC) | Metastatic mouse SCLC tumors | Low doses. | Effective in treating metastatic tumors. | Not specified. | [8] | |
| MST-312 | Breast Cancer | Nude Mouse Xenograft (HBC-4 cells) | Intratumoral, intravenous, or oral administration (e.g., 400 mg/kg orally). | Retarded tumor growth. | Not specified. | [9] |
| Imetelstat (GRN163L) | Glioblastoma | Orthotopic and Subcutaneous Mouse Xenografts | Not specified. | Inhibition of tumor growth. | Not specified. | [10] |
| Myeloma | Not specified. | Not specified. | Inhibited myeloma cell growth. | Not specified. | [10] | |
| Advanced Solid Cancers | Human Clinical Trial | 9.4 mg/kg as a 2-hour IV infusion on Days 1 and 8 of 21-day cycles. | Preliminary evidence of a pharmacodynamic effect (telomerase inhibition). | Thrombocytopenia was the dose-limiting toxicity. | [11] | |
| Myelofibrosis | Human Clinical Trial | 9.4 mg/kg as a 2-hour IV infusion every 1 to 3 weeks. | Complete or partial remission in 7 of 33 patients (21%). | Potential for significant myelosuppression. | [12] | |
| Lower Risk Myelodysplastic Syndromes (MDS) | Phase III Human Clinical Trial (IMerge) | Not specified. | Long-term and durable transfusion independence. | Manageable cytopenias were the most frequent adverse events. | [13] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: Mechanism of telomerase action and points of intervention for various inhibitors.
Caption: A typical experimental workflow for evaluating telomerase inhibitors in a xenograft model.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized methodologies based on the reviewed literature.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, KYSE150 for esophageal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are typically used to prevent rejection of human tumor xenografts. Animals are housed in a sterile environment with ad libitum access to food and water.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a sterile, serum-free medium or a mixture with Matrigel is injected subcutaneously into the flank of each mouse. For orthotopic models, cells are injected into the organ of origin.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width^2) / 2. Animal body weight and general health are also monitored.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control (vehicle) and treatment groups. The telomerase inhibitor is administered according to the specified dose, route (e.g., oral gavage, intraperitoneal injection, intravenous infusion), and schedule.
-
Endpoint Analysis: The experiment is terminated when tumors in the control group reach a predetermined maximum size or when signs of morbidity are observed. Tumors are excised, weighed, and processed for further analysis.
-
Histological and Molecular Analysis: A portion of the tumor tissue is fixed in formalin for histological examination (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and the catalytic subunit of telomerase, hTERT). Another portion can be snap-frozen for molecular analyses, such as Western blotting to assess protein expression or TRAP assay to measure telomerase activity and telomere length analysis.
Conclusion
The telomerase inhibitors BIBR1532, 6-Thio-dG, MST-312, and Imetelstat have all demonstrated anti-tumor efficacy in a variety of preclinical in vivo models. Their mechanisms of action, while all converging on the disruption of telomere maintenance, differ in their specific molecular targets. Imetelstat has progressed to clinical trials, providing valuable insights into the therapeutic potential and challenges of telomerase inhibition in humans, with hematologic toxicities being a key consideration. For researchers, the choice of inhibitor and experimental model will depend on the specific cancer type and the scientific question being addressed. The data presented in this guide offer a foundational comparison to aid in the design and interpretation of future in vivo studies targeting telomerase.
References
- 1. BIBR1532, a Selective Telomerase Inhibitor, Enhances Radiosensitivity of Non-Small Cell Lung Cancer Through Increasing Telomere Dysfunction and ATM/CHK1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIBR1532 inhibits proliferation and metastasis of esophageal squamous cancer cells by inducing telomere dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIBR1532 inhibits proliferation and metastasis of esophageal squamous cancer cells by inducing telomere dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of telomere dysfunction mediated by the telomerase substrate precursor 6-thio-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Telomere Dysfunction Mediated By the Telomerase Substrate Precursor 6-Thio-2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Modified Nucleoside 6-thio-2’-deoxyguanosine Exhibits Anti-tumor Activity in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MAIA Biotechnology Announces Publication in Nature Communications on Positive Effects of THIO for Potential Treatment of Small Cell Lung Cancer :: MAIA Biotechnology, Inc. (MAIA) [ir.maiabiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. The Telomerase Antagonist Imetelstat Efficiently Targets Glioblastoma Tumor-Initiating Cells Leading to Decreased Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. imetelstat.eu [imetelstat.eu]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to Telomerase Inhibitors: Imetelstat vs. Telomerase-IN-6 (BIBR1532)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct telomerase inhibitors: imetelstat (GRN163L) and Telomerase-IN-6, which is identified in scientific literature as BIBR1532. The comparison focuses on their mechanisms of action, supported by experimental data, to assist researchers and drug development professionals in understanding their differential therapeutic potential.
At a Glance: Key Differences
| Feature | Imetelstat (GRN163L) | This compound (BIBR1532) |
| Target | RNA component of telomerase (hTR) | Catalytic subunit of telomerase (hTERT) |
| Mechanism of Action | Competitive Inhibition | Non-competitive Inhibition |
| Chemical Class | Thio-phosphoramidate oligonucleotide | Synthetic small molecule |
| Clinical Development | Approved for clinical use in specific indications | Preclinical development; not in clinical trials |
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between imetelstat and this compound (BIBR1532) lies in their distinct binding sites on the telomerase enzyme complex, leading to different modes of inhibition.
Imetelstat: Targeting the RNA Template
Imetelstat is a 13-mer oligonucleotide designed to be complementary to the template region of the RNA component of human telomerase (hTR).[1] By binding directly to this template, imetelstat acts as a competitive inhibitor, preventing the natural telomeric DNA substrate from accessing the enzyme's active site. This blockade of the RNA template effectively halts the addition of telomeric repeats to the chromosome ends.[1] The lipid-conjugation of imetelstat enhances its cellular uptake. The ultimate consequence of this inhibition is the progressive shortening of telomeres with each cell division, leading to cellular senescence or apoptosis in cancer cells that rely on telomerase for their immortality.
This compound (BIBR1532): A Non-Competitive Approach
In contrast, this compound (BIBR1532) is a synthetic, non-nucleosidic small molecule that functions as a non-competitive inhibitor of telomerase.[2][3][4] Enzyme-kinetic experiments have shown that BIBR1532 binds to a site on the telomerase catalytic subunit (hTERT) that is distinct from the binding sites for both the DNA primer and deoxynucleotides.[2] This binding induces a conformational change in the enzyme that interferes with its processivity, rather than preventing substrate binding.[2] This mode of action is analogous to non-nucleosidic reverse transcriptase inhibitors used in HIV therapy. By disrupting the enzyme's function without directly competing with the substrate, BIBR1532 effectively reduces telomerase activity, leading to telomere shortening and subsequent cell death in cancer cells.
Performance Data: A Comparative Overview
Direct comparative studies between imetelstat and BIBR1532 are limited. The following tables summarize key quantitative data for each inhibitor based on available preclinical and clinical findings.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay Type | IC50 | Cell Line/System | Reference |
| Imetelstat | Telomerase Activity (TRAP assay) | ~0.45 µM | Glioblastoma tumor-initiating cells | [5] |
| Colony Formation | 3 µM (screening dose) | NSCLC cell lines | [6][7] | |
| This compound (BIBR1532) | Cell-free Telomerase Assay | 93 - 100 nM | Recombinant human telomerase | [3][4][8] |
| Antiproliferative Effect | 52 µM | JVM13 leukemia cells | [3][9] | |
| Antiproliferative Effect | 56 µM | Acute myeloid leukemia (AML) cells | [3][9] | |
| Cell Viability (48h) | 34.59 µM | MCF-7 (breast cancer) | [10] | |
| Cell Viability (48h) | 29.91 µM | Breast cancer stem cells | [10] |
Table 2: Clinical and Preclinical Status
| Compound | Development Stage | Key Findings | Reference |
| Imetelstat | Phase 3 Clinical Trials & Approved | Demonstrated efficacy in myelodysplastic syndromes (MDS) and myelofibrosis (MF).[11][12] | [2][3][11][13][14] |
| This compound (BIBR1532) | Preclinical | Potent in vitro and in vivo (mice models) activity.[15] Poor pharmacokinetics and low cellular uptake have limited its progression to clinical trials.[9] | [9][15] |
Experimental Protocols
The most common method for assessing the activity of telomerase inhibitors is the Telomeric Repeat Amplification Protocol (TRAP) assay.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.
Workflow:
-
Cell Lysis: Cells are lysed using a CHAPS lysis buffer to release cellular components, including telomerase.
-
Telomerase Extension: The cell lysate is incubated with a synthetic DNA primer (TS primer), dNTPs, and a TRAP buffer. If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
PCR Amplification: The telomerase-extended products are then amplified by PCR using the TS primer and a reverse primer (ACX). A 36 bp internal standard (ITAS) is often included for quantification.
-
Detection: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized. The presence of a characteristic 6-base pair ladder indicates telomerase activity. The intensity of the ladder can be quantified relative to the internal standard to determine the level of telomerase activity.
Conclusion
Imetelstat and this compound (BIBR1532) represent two distinct strategies for targeting telomerase. Imetelstat, a competitive oligonucleotide inhibitor of the hTR template, has successfully transitioned from preclinical studies to clinical application, demonstrating therapeutic benefit in certain hematological malignancies. In contrast, BIBR1532, a non-competitive small molecule inhibitor of the hTERT catalytic subunit, has shown potent preclinical activity but its development has been hampered by unfavorable pharmacokinetic properties.
For researchers, the choice between these or similar inhibitors will depend on the specific research question. Imetelstat provides a clinically relevant tool for studying the effects of telomerase inhibition in contexts where an oligonucleotide-based therapeutic is desirable. BIBR1532, on the other hand, serves as a valuable research compound for investigating the consequences of non-competitive inhibition of the telomerase catalytic subunit and for exploring the structure-activity relationships of small molecule telomerase inhibitors. The distinct mechanisms of these two compounds offer complementary approaches to dissecting the role of telomerase in cancer and other age-related diseases.
References
- 1. ijddr.in [ijddr.in]
- 2. geron.com [geron.com]
- 3. Facebook [cancer.gov]
- 4. embopress.org [embopress.org]
- 5. The Telomerase Antagonist Imetelstat Efficiently Targets Glioblastoma Tumor-Initiating Cells Leading to Decreased Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imetelstat in patients with lower-risk myelodysplastic syndromes who have relapsed or are refractory to erythropoiesis-stimulating agents (IMerge): a multinational, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. telomer.com.tr [telomer.com.tr]
- 13. imetelstat.eu [imetelstat.eu]
- 14. What clinical trials have been conducted for Imetelstat? [synapse.patsnap.com]
- 15. Pardon Our Interruption [opnme.com]
Head-to-head comparison of Telomerase-IN-6 and costunolide
Head-to-Head Comparison: Telomerase-IN-6 and Costunolide
Notice to the Reader: Despite a comprehensive search of scientific literature and chemical databases, no publicly available information was found for a compound specifically designated as "this compound." This includes its chemical structure, mechanism of action, and any experimental data. Therefore, a direct head-to-head comparison with costunolide is not possible at this time.
This guide will proceed by providing a detailed analysis of costunolide , a well-researched natural compound with documented anti-cancer properties, including telomerase inhibition. The information is presented to meet the core requirements of data presentation, experimental protocols, and visualization for researchers, scientists, and drug development professionals.
In-Depth Analysis of Costunolide
Costunolide is a naturally occurring sesquiterpene lactone found in various medicinal plants, such as Saussurea lappa.[1] It has garnered significant interest for its wide spectrum of biological activities, including anti-inflammatory, antioxidant, and potent anti-cancer effects.[2][3] Its primary anti-cancer mechanisms involve the induction of apoptosis, cell cycle arrest, and the inhibition of telomerase activity.[1][2]
Mechanism of Action
Costunolide exerts its anti-cancer effects through multiple signaling pathways. Its bioactivity is largely attributed to its α-methylene-γ-lactone functional group, which can interact with sulfhydryl groups of various proteins, thereby modulating their function.[2] Key molecular targets include transcription factors like NF-κB and STAT3, intracellular kinases, and proteins involved in cell cycle regulation and apoptosis.[2] Notably, costunolide has been shown to inhibit telomerase activity by downregulating the expression of the human telomerase reverse transcriptase (hTERT), a key component of the telomerase enzyme complex.[1][4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of costunolide on different cancer cell lines.
Table 1: IC50 Values of Costunolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| A431 | Skin Squamous Carcinoma | 0.8 µM | 48 h | [5] |
| T24 | Bladder Cancer | ~35 µM | 24 h | [6] |
| SK-MES-1 | Lung Squamous Carcinoma | ~60 µM | 24 h | [7] |
| MCF-7 | Breast Cancer (p53 wild-type) | Not specified | - | [1][8] |
| MDA-MB-231 | Breast Cancer (p53 mutant) | Not specified | - | [1][8] |
Table 2: Apoptosis Induction by Costunolide
| Cell Line | Concentration | Treatment Time | Apoptosis Rate (% of cells) | Reference |
| T24 | 25 µM | 24 h | 21.43% | [6] |
| T24 | 50 µM | 24 h | 52.87% | [6] |
| SK-MES-1 | 40 µM | 24 h | Significant increase | [7] |
| SK-MES-1 | 80 µM | 24 h | Dose-dependent increase | [7] |
| SGC-7901 | 40 µM | 12 h | 17.43% | [9] |
| SGC-7901 | 40 µM | 24 h | 38.87% | [9] |
Table 3: Effect of Costunolide on Cell Cycle Distribution
| Cell Line | Concentration | Treatment Time | Effect on Cell Cycle | Reference |
| T24 | 25 µM | 24 h | G2/M Arrest (13.78% to 25.64%) | [1] |
| T24 | 50 µM | 24 h | G2/M Arrest (13.78% to 41.32%) | [1] |
| MDA-MB-231 | Not specified | - | G2/M Arrest | [3] |
| SK-MES-1 | 40 µM / 80 µM | 24 h | G1/S Arrest | [7] |
Signaling Pathways and Visualizations
Costunolide modulates several critical signaling pathways involved in cancer progression.
References
- 1. Telomerase - Wikipedia [en.wikipedia.org]
- 2. Telomere shortening and apoptosis in telomerase-inhibited human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. Dynamics of human telomerase recruitment depend on template-telomere base pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Independent Validation of Telomerase Inhibitors in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of telomerase inhibitors, with a focus on providing supporting experimental data for independent validation. Given the limited public data on the novel inhibitor Telomerase-IN-6 , this guide uses the well-characterized small molecule inhibitor BIBR1532 and the oligonucleotide Imetelstat (GRN163L) as primary examples. Furthermore, it introduces a mechanistically distinct approach targeting the Alternative Lengthening of Telomeres (ALT) pathway with ATR inhibitors such as VE-821 and AZD6738 , offering a broader perspective on anti-telomere maintenance strategies in cancer therapy.
Executive Summary
Telomerase is a reverse transcriptase that is reactivated in the vast majority of human cancers to enable replicative immortality, making it a compelling target for anti-cancer drug development. This guide summarizes the available preclinical data for representative telomerase inhibitors and compares their efficacy with agents targeting the ALT pathway, a telomerase-independent mechanism of telomere maintenance. The data presented herein is intended to facilitate the independent validation and comparative assessment of these anti-cancer strategies.
Data Presentation: Quantitative Comparison of Anti-Cancer Effects
The following tables summarize the in vitro efficacy of the selected compounds across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Telomerase and ATR Inhibitors
| Compound | Target | Cancer Cell Line | Telomere Maintenance | IC50 (µM) | Citation(s) |
| BIBR1532 | Telomerase | JVM13 (Leukemia) | Telomerase-positive | 52 | [1] |
| Nalm-1, HL-60, Jurkat (Leukemia) | Telomerase-positive | Similar to JVM13 | [1] | ||
| Primary AML cells | Telomerase-positive | 56 (average) | [1] | ||
| Calu-3 (NSCLC) | Telomerase-positive | 25.76 | [2] | ||
| A549 (NSCLC) | Telomerase-positive | 74.82 | [2] | ||
| Imetelstat (GRN163L) | Telomerase | Pancreatic Cancer Cell Lines | Telomerase-positive | Dose-dependent reduction in viability | [3] |
| Malignant Rhabdoid Tumor | Telomerase-positive | Not specified | [3] | ||
| VE-821 | ATR | U2OS (Osteosarcoma) | ALT-positive | ~0.8 | [4] |
| SAOS2 (Osteosarcoma) | ALT-positive | ~0.8 | [4] | ||
| CAL72 (Osteosarcoma) | ALT-positive | ~0.8 | [4] | ||
| MG63 (Osteosarcoma) | Telomerase-positive | ~9 | [4] | ||
| SJSA1 (Osteosarcoma) | Telomerase-positive | ~9 | [4] | ||
| HCT116 (Colon Cancer) | Telomerase-positive | 1-2 | [5] | ||
| AZD6738 | ATR | SNU478 (Biliary Tract) | Not specified | Sensitive | [6] |
| SNU869 (Biliary Tract) | Not specified | Sensitive | [6] |
Table 2: Induction of Apoptosis by Telomerase and ATR Inhibitors
| Compound | Cancer Cell Line | Treatment Conditions | Apoptosis Induction | Citation(s) |
| BIBR1532 | NSCLC cell lines | 20 µM (Calu-3), 40 µM (A549) | Pro-apoptotic effect | [2] |
| Imetelstat (GRN163L) | Esophageal Cancer Cells | Combined with radiation mimic (TMZ) | Significant increase in apoptosis | [7] |
| AML Cell Lines | Combination with Venetoclax | Dose-dependent synergistic activity in inducing apoptosis | [8] | |
| VE-821 | ALT-positive osteosarcoma lines | 3 µM for 6 days | Higher levels of apoptosis vs. telomerase-positive lines | [4] |
| AZD6738 | Biliary Tract Cancer Cells | Monotherapy and combination | Increased apoptosis (Sub-G1 phase) | [6] |
Table 3: In Vivo Anti-Tumor Efficacy
| Compound | Xenograft Model | Treatment Regimen | Outcome | Citation(s) |
| Imetelstat (GRN163L) | Malignant Rhabdoid Tumor | Not specified | 40-50% reduction in tumor growth | [3] |
| NSCLC (Calu-3, HCC827, H1648) | Not specified | Significantly slower tumor growth | [9] | |
| Esophageal Cancer | Combined with radiation | Enhanced tumor growth delay | [7] | |
| AZD6738 | Biliary Tract Cancer (SNU478) | 25 mg/kg | Suppressed tumor growth | [6] |
| Biliary Tract Cancer (SNU478) | Combination with cisplatin | Significantly repressed tumor growth | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent validation.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for the desired duration (e.g., 48, 72 hours).
-
Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Principle: Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS). In apoptotic cells, PS is translocated from the inner to the outer leaflet of the plasma membrane, making it accessible for Annexin V binding. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells.
Protocol:
-
Culture and treat cells with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Telomerase Activity Assay (TRAP Assay)
Principle: The Telomeric Repeat Amplification Protocol (TRAP) is a PCR-based assay to detect telomerase activity. In the first step, telomerase present in a cell extract adds telomeric repeats to a synthetic substrate oligonucleotide. In the second step, the extended products are amplified by PCR.
Protocol (Quantitative Real-Time TRAP - qTRAP):
-
Prepare cell lysates using a suitable lysis buffer.
-
Set up a reaction mixture containing the cell lysate, a telomerase substrate (TS) primer, a reverse primer, dNTPs, and a DNA polymerase in a real-time PCR system. A fluorescent dye (e.g., SYBR Green) is included for detection.
-
Perform an initial incubation at a low temperature (e.g., 25°C) to allow for telomerase-mediated extension of the TS primer.
-
Proceed with a standard real-time PCR cycling protocol to amplify the extended products.
-
The amount of telomerase activity is quantified by measuring the fluorescence intensity, which is proportional to the amount of amplified product.
In Vivo Xenograft Studies
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of a test compound on tumor growth is then evaluated over time.
Protocol:
-
Inject a suspension of cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired schedule and route of administration.
-
Measure tumor volume (e.g., using calipers) and body weight of the mice at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, TUNEL assay for apoptosis).
TUNEL Assay for Apoptosis in Tumor Tissue
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
Protocol (for paraffin-embedded tissue):
-
Deparaffinize and rehydrate tumor tissue sections.
-
Perform antigen retrieval if necessary.
-
Permeabilize the tissue sections with proteinase K.
-
Incubate the sections with a reaction mixture containing TdT and biotin-dUTP or a fluorescently labeled dUTP.
-
If using biotin-dUTP, follow with an incubation with a streptavidin-HRP conjugate and then a substrate (e.g., DAB) to produce a colored signal. If using a fluorescently labeled dUTP, proceed to microscopy.
-
Counterstain the nuclei (e.g., with hematoxylin or DAPI).
-
Mount the slides and visualize under a microscope to identify TUNEL-positive (apoptotic) cells.
Mandatory Visualizations
Signaling Pathways
Caption: Telomerase Inhibition Signaling Pathway
Caption: ATR Inhibition in ALT-positive Cancer Cells
Experimental Workflows
Caption: MTT Cell Viability Assay Workflow
Caption: Annexin V Apoptosis Assay Workflow
Logical Relationships
Caption: Therapeutic Strategies Targeting Telomere Maintenance in Cancer
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Alternative Lengthening of Telomeres Renders Cancer Cells Hypersensitive to ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 7. Telomerase antagonist imetelstat increases radiation sensitivity in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imetelstat.eu [imetelstat.eu]
- 9. Telomerase inhibitor imetelstat has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Telomerase-IN-6: A Guide for Laboratory Professionals
I. Essential Safety and Handling Precautions
Before disposal, it is crucial to handle Telomerase-IN-6 with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, lab coats, and chemical-resistant gloves. All handling of the compound in solid or solution form should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
II. Quantitative Data Summary
In the absence of a specific SDS for this compound, the following table provides a template for the type of information that should be sought from the supplier or determined through institutional resources. For the purposes of this guide, we will assume properties similar to other non-hazardous small molecule inhibitors used in research.
| Property | Assumed Value/Characteristic | Disposal Implication |
| Physical State | Solid (powder) or liquid (in solvent) | Determines the appropriate waste container and disposal pathway (solid vs. liquid waste). |
| Solubility | Soluble in organic solvents (e.g., DMSO) | Solvent waste must be segregated and disposed of as hazardous chemical waste. |
| Toxicity | Assumed to be non-hazardous for this guide. VERIFY! | If confirmed non-hazardous, may allow for less stringent disposal methods than highly toxic compounds.[1][2] |
| Environmental Hazard | Data not available. Assume potential for aquatic toxicity. | Avoid disposal down the sanitary sewer unless explicitly permitted by institutional EHS.[1][3] |
| Reactivity | Stable under normal laboratory conditions. | No special precautions are needed for reactive waste, but always segregate from incompatible chemicals.[4] |
III. Step-by-Step Disposal Procedures
The following protocols outline the recommended disposal methods for this compound in various forms.
A. Disposal of Unused or Expired Solid this compound
-
Container Preparation: Ensure the original container is securely sealed. If the original container is compromised, transfer the solid waste to a new, compatible, and clearly labeled container.
-
Labeling: The container must be labeled as "Non-Hazardous Chemical Waste" and include the full chemical name ("this compound") and the quantity.
-
Waste Collection: Contact your institution's EHS department to arrange for the collection of the solid chemical waste. Do not dispose of solid chemical waste in the regular trash unless explicitly approved by EHS.[1][2]
B. Disposal of this compound Solutions
The disposal of this compound solutions depends on the solvent used.
-
Organic Solvent Solutions (e.g., DMSO, Ethanol):
-
Segregation: Collect all waste solutions containing organic solvents in a designated, compatible, and properly sealed hazardous waste container.[4]
-
Labeling: Clearly label the container with "Hazardous Waste," the full names of all chemical constituents (e.g., "this compound in DMSO"), and their approximate concentrations.
-
Collection: Arrange for pickup by your institution's hazardous waste management service.
-
-
Aqueous Solutions:
-
Evaluation: While some non-hazardous, water-soluble chemicals can be disposed of down the sanitary sewer, this should only be done after explicit approval from your institution's EHS.[1][3] Factors to consider include the concentration of the compound and local regulations.
-
Approved Sewer Disposal: If approved, flush the solution with a large volume of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.[3]
-
If Not Approved for Sewer Disposal: Collect the aqueous waste in a designated, sealed, and labeled container for collection by EHS.
-
C. Disposal of Contaminated Labware
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for chemical contamination.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by a thorough wash with soap and water. The initial solvent rinse must be collected and disposed of as hazardous waste.[5]
-
Consumables: Non-sharp consumables such as pipette tips, tubes, and gloves should be placed in a designated solid waste container for chemically contaminated items.
IV. Experimental Workflow and Disposal Pathway Diagrams
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with your institutional safety professionals, you can ensure the safe and compliant disposal of this compound and associated waste, fostering a secure laboratory environment.
References
- 1. sfasu.edu [sfasu.edu]
- 2. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
